molecular formula C66H95N19O26 B1574895 [Glu1]-Fibrinopeptide B

[Glu1]-Fibrinopeptide B

カタログ番号: B1574895
分子量: 1570.6 g/mol
InChIキー: KPBJTGOVJLITON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[Glu1]-Fibrinopeptide B is derived from fibrinopeptide B amino acid residues 1-14. Human fibrinopeptide B (hFpB), a thrombin-derived proteolytic cleavage product of the fibrinogen B beta-chain, to stimulate neutrophils (PMN), monocytes, and fibroblasts.

特性

IUPAC Name

4-amino-5-[[2-[[1-[[4-amino-1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBJTGOVJLITON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H95N19O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual Role of [Glu1]-Fibrinopeptide B in Coagulation: From Fibrin Assembly to Inflammatory Cell Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[Glu1]-Fibrinopeptide B, a variant of the endogenous peptide Fibrinopeptide B (FPB), is generated during the conversion of fibrinogen to fibrin (B1330869) by thrombin. While historically viewed as a mere byproduct of coagulation, emerging evidence reveals its multifaceted role as a bioactive molecule. This technical guide provides a comprehensive overview of the function of this compound, detailing its impact on fibrin clot architecture and its function as a chemoattractant for inflammatory cells. We present quantitative data on its biological activities, detailed experimental protocols for its characterization, and visual representations of the associated biochemical pathways and experimental workflows. This document serves as a critical resource for researchers in hemostasis, inflammation, and drug development seeking to understand and target the intricate links between coagulation and immunity.

Introduction

The coagulation cascade culminates in the thrombin-mediated cleavage of fibrinogen, leading to the formation of a stable fibrin clot. This process involves the sequential release of Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB) from the N-termini of the fibrinogen Aα and Bβ chains, respectively. This compound is a naturally occurring variant of human FPB. Beyond its role in the structural modulation of the fibrin network, FPB has been identified as a potent chemoattractant, bridging the processes of hemostasis and the subsequent inflammatory and wound healing responses. This guide will delve into the technical details of these dual functions.

Biochemical and Physiological Functions

Role in Fibrin Polymerization

The release of FPB is a critical, time-delayed step in fibrin clot formation. Following the initial, rapid cleavage of FPA, which initiates the formation of fibrin protofibrils, the slower release of FPB exposes a second set of polymerization sites. This event acts as a molecular switch, accelerating the lateral aggregation of protofibrils to form thicker, more robust fibrin fibers. This delayed release mechanism is crucial for the formation of a clot with the appropriate architecture and stability for effective hemostasis.[1]

Chemoattractant for Inflammatory Cells

This compound is a potent chemoattractant for neutrophils, monocytes, and fibroblasts.[2] This function suggests a key role in recruiting these cells to sites of injury and fibrin deposition, thereby linking the coagulation process directly to the ensuing inflammatory and tissue repair phases. Notably, while it induces chemotaxis, this compound does not typically trigger other neutrophil effector functions such as aggregation, degranulation (release of lysosomal enzymes), or the production of superoxide (B77818) anions, indicating a specific signaling response.[3]

Quantitative Data

The biological activities of this compound have been quantified in various studies. The following tables summarize key quantitative parameters.

ParameterValueCell Type/SystemReference
Optimal Chemotactic Concentration~10 nMNeutrophils, Fibroblasts[2]
FPA Release Rate Constant (k_cat/K_m)11.6 (± 0.3) x 10⁶ M⁻¹s⁻¹Human Fibrinogen[4]
FPB Release Rate Constant (from des-A fibrinogen)4.2 (± 0.2) x 10⁶ M⁻¹s⁻¹Human Fibrinogen[4]
FPB Release from surface-adsorbed fibrinogen (end-on)> FPA releaseIn vitro surface assay[5]

Table 1: Biological Activity of this compound

ParameterValue (ng) for 50% Inhibition of Tracer BindingMethodReference
Native Fibrinopeptide B1.25Radioimmunoassay[6]

Table 2: Immunoassay Sensitivity for Fibrinopeptide B

Signaling Pathways and Molecular Interactions

Fibrin Polymerization Pathway

The sequential release of fibrinopeptides and subsequent fibrin polymerization is a well-defined pathway. The following diagram illustrates this process.

Fibrin_Polymerization Fibrinogen Fibrinogen (with FPA and FPB) FibrinMonomerA Fibrin Monomer (des-A) Fibrinogen->FibrinMonomerA Thrombin (cleaves FPA) Thrombin Thrombin Protofibril Protofibril FibrinMonomerA->Protofibril Spontaneous Polymerization FibrinMonomerAB Fibrin Monomer (des-AB) Protofibril->FibrinMonomerAB Thrombin (slower cleavage of FPB) FibrinFiber Thick Fibrin Fiber FibrinMonomerAB->FibrinFiber Lateral Aggregation FibrinClot Cross-linked Fibrin Clot FibrinFiber->FibrinClot FXIIIa FXIIIa Factor XIIIa

Fibrin Polymerization Cascade
Proposed Chemotactic Signaling Pathway

While the specific receptor for this compound on neutrophils has not yet been definitively identified, it is hypothesized to be a G-protein coupled receptor (GPCR). The diagram below illustrates a plausible, generalized signaling cascade leading to chemotaxis, based on known neutrophil signaling mechanisms.

Chemotaxis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glu1FPB This compound GPCR Putative GPCR (Unknown) Glu1FPB->GPCR Binding G_Protein G-protein GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ActinPoly Actin Polymerization & Cytoskeletal Rearrangement Ca2->ActinPoly MAPK_Cascade MAPK Cascade (ERK, p38) PKC->MAPK_Cascade Akt Akt PIP3->Akt Akt->MAPK_Cascade MAPK_Cascade->ActinPoly Chemotaxis Chemotaxis ActinPoly->Chemotaxis

Hypothetical Chemotactic Signaling

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method for quantifying the chemotactic response of neutrophils to this compound.

Materials:

  • Boyden chamber apparatus (48-well micro chemotaxis chamber)

  • Polycarbonate membrane with 3-5 µm pores

  • Human neutrophils isolated from whole blood

  • This compound

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Fixative (e.g., methanol)

  • Stain (e.g., Giemsa or Diff-Quik)

  • Microscope

Procedure:

  • Prepare Chemoattractant: Prepare serial dilutions of this compound in chemotaxis buffer (e.g., 0.1 nM to 100 nM). Add 25-30 µL of each dilution to the lower wells of the Boyden chamber. Use buffer alone as a negative control.

  • Assemble Chamber: Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.

  • Cell Preparation: Isolate human neutrophils and resuspend them in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.

  • Cell Loading: Add 50 µL of the neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

  • Cell Removal: After incubation, remove the chamber and discard the non-migrated cells from the top of the membrane by wiping with a sterile cotton swab.

  • Fixation and Staining: Fix the membrane in methanol (B129727) for 1-2 minutes, then stain with Giemsa or Diff-Quik according to the manufacturer's instructions.

  • Quantification: Mount the membrane on a glass slide. Count the number of migrated cells in several high-power fields for each well using a light microscope.

Fibrin Polymerization Assay (Light Scattering)

This protocol outlines a method to monitor the kinetics of fibrin polymerization by measuring changes in light scattering (turbidity).

Materials:

  • Spectrophotometer or plate reader capable of measuring absorbance at 340-600 nm

  • Purified human fibrinogen

  • Human α-thrombin

  • Polymerization buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4)

Procedure:

  • Prepare Reagents: Dissolve purified fibrinogen in polymerization buffer to a final concentration of 0.5-1.0 mg/mL. Prepare a stock solution of thrombin.

  • Assay Setup: Pipette the fibrinogen solution into a cuvette or microplate well. Place it in the spectrophotometer and allow the temperature to equilibrate to 37°C.

  • Initiate Polymerization: Add a small volume of thrombin to the fibrinogen solution to initiate clotting (final concentration of ~0.1-1 U/mL). Mix quickly but gently.

  • Data Acquisition: Immediately start recording the absorbance (turbidity) at a fixed wavelength (e.g., 350 nm) over time. Collect data points every 10-30 seconds for 30-60 minutes.

  • Data Analysis: Plot absorbance versus time. The resulting curve will show a lag phase, a steep polymerization phase, and a plateau. The lag time, maximum slope (rate of polymerization), and final turbidity can be calculated from this curve.

Analysis of Fibrinopeptide Release by HPLC

This protocol provides a method for quantifying the release of FPA and FPB from fibrinogen upon thrombin cleavage using High-Performance Liquid Chromatography (HPLC).[7][8]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Fibrinogen and thrombin

  • Reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 10% acetic acid)

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Fibrinopeptide standards (FPA and FPB)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix fibrinogen (e.g., 1 mg/mL) with reaction buffer.

  • Initiate Cleavage: Add thrombin (e.g., 0.1 U/mL) to start the reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), take an aliquot of the reaction mixture and immediately add it to a tube containing quenching solution to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated fibrin. Collect the supernatant containing the fibrinopeptides.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column equilibrated with a low percentage of mobile phase B.

    • Elute the peptides using a linear gradient of mobile phase B (e.g., 10-50% over 30 minutes).

    • Monitor the absorbance at 214 nm.

  • Quantification: Identify the peaks corresponding to FPA and FPB by comparing their retention times with those of the standards. The area under each peak is proportional to the concentration of the respective fibrinopeptide.

Conclusion

This compound is a bioactive peptide with dual functions in the coagulation cascade. It plays a crucial role in determining the final architecture of the fibrin clot and acts as a signaling molecule to recruit inflammatory and repair cells to the site of injury. This technical guide provides a detailed overview of its known functions, quantitative parameters, and the experimental methodologies used for its study. Further research is warranted to definitively identify the neutrophil receptor for this compound and to fully elucidate its downstream signaling pathways. A deeper understanding of these mechanisms will provide valuable insights into the interplay between coagulation and inflammation and may reveal new therapeutic targets for a range of pathological conditions.

References

The Genesis of a Clot: A Technical Guide to [Glu1]-Fibrinopeptide B Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal biochemical process of [Glu1]-Fibrinopeptide B (FPB) formation through the enzymatic cleavage of fibrinogen. This event is a critical step in the coagulation cascade, leading to the formation of a stable fibrin (B1330869) clot. Understanding the molecular intricacies of this process is paramount for research in hemostasis, thrombosis, and the development of novel anticoagulant and procoagulant therapies.

The Coagulation Cascade and the Role of Thrombin

The formation of a blood clot is a complex, multi-step process known as the coagulation cascade. This cascade culminates in the conversion of the soluble plasma protein fibrinogen into insoluble fibrin polymers. The key enzyme responsible for this conversion is thrombin (Factor IIa), a serine protease.[1] Thrombin is generated from its zymogen, prothrombin, through the convergence of the intrinsic and extrinsic coagulation pathways.[1]

Fibrinogen is a 340 kDa glycoprotein (B1211001) composed of two identical subunits, each containing three polypeptide chains: Aα, Bβ, and γ.[2] Thrombin's primary role in clot formation is the proteolytic cleavage of specific peptide bonds within the N-terminal regions of the Aα and Bβ chains of fibrinogen.[3] This cleavage releases small peptides known as fibrinopeptide A (FPA) and fibrinopeptide B (FPB).[4]

The release of these fibrinopeptides exposes polymerization sites on the fibrinogen molecule, initiating the spontaneous self-assembly of fibrin monomers into a protofibril network.[5] This network is further stabilized by the action of Factor XIIIa, which introduces covalent cross-links between fibrin monomers, resulting in a stable and insoluble clot.[1]

The Sequential Cleavage of Fibrinogen and this compound Release

The cleavage of fibrinopeptides by thrombin is a sequential process.[2] Fibrinopeptide A is rapidly cleaved from the Aα chain, which is the rate-limiting step for the initiation of fibrin polymerization.[6] The subsequent cleavage of this compound from the Bβ chain occurs at a slower rate.[4] The amino acid sequence of human this compound is Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg.

The release of FPB is significantly accelerated after the initial formation of fibrin protofibrils, suggesting that the conformational changes in the fibrinogen molecule upon polymerization enhance the accessibility of the cleavage site on the Bβ chain to thrombin.[2][6]

Molecular Recognition and Cleavage Site

Thrombin's specificity for the fibrinogen Bβ chain is determined by a specific recognition sequence. The cleavage occurs at the Arg14-Gly15 peptide bond in the N-terminal region of the Bβ chain.[7] Thrombin possesses a deep active site cleft and two electropositive exosites that play a crucial role in substrate recognition and binding.[8] The interaction between thrombin's exosite I and a complementary site on fibrinogen is essential for the proper positioning of the cleavage site within the enzyme's active site.[7]

Fibrinogen_Cleavage cluster_products Products Fibrinogen Fibrinogen (Aα, Bβ, γ)₂ FPA Fibrinopeptide A (FPA) Fibrinogen->FPA Cleavage of Aα chain FPB This compound (FPB) Fibrinogen->FPB Cleavage of Bβ chain (Arg14-Gly15) FibrinMonomer Fibrin Monomer Fibrinogen->FibrinMonomer Conversion Thrombin Thrombin (Factor IIa) Thrombin->Fibrinogen Binds to Exosite I FibrinPolymer Fibrin Polymer (Clot) FibrinMonomer->FibrinPolymer Polymerization

Quantitative Data

The following tables summarize key quantitative data related to the formation of this compound.

Table 1: Plasma Concentrations of Key Components

ComponentNormal Plasma ConcentrationNotes
Fibrinogen1.5 - 4.0 g/L (approximately 4.4 - 11.8 µM)Levels can increase during inflammation.[9][10][11][12]
Prothrombin (Factor II)5 - 10 mg/dL (approximately 0.7 - 1.4 µM)Precursor to thrombin.
Thrombin (Factor IIa)Low basal levels (mIU/mL range); increases significantly upon activation of coagulation.Peak thrombin concentration during clotting can reach nanomolar to low micromolar ranges.[13][14]
This compoundPicomolar to nanomolar rangeLevels increase significantly during active coagulation.

Table 2: Kinetic Parameters for Thrombin-Mediated Fibrinogen Cleavage (Human, pH 7.4, 37°C)

Reactionkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Notes
FPA release from Fibrinogen84 ± 47.2 ± 0.9(11.6 ± 0.3) x 10⁶This is the initial and faster step.[6]
FPB release from des-A Fibrinogen--(4.2 ± 0.2) x 10⁶Release of FPB is significantly enhanced after FPA is cleaved and polymerization begins.[6]

Experimental Protocols

The study of this compound formation relies on a variety of experimental techniques to measure the concentrations of the reactants and products, as well as the enzymatic activity of thrombin.

Quantification of this compound

a) High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used method for the separation and quantification of fibrinopeptides.[15][16]

  • Sample Preparation: Plasma or whole blood is treated with thrombin to release fibrinopeptides. The reaction is stopped, and proteins are precipitated. The supernatant is filtered before injection.[15]

  • Chromatographic Conditions: A C18 column is typically used with a gradient elution system. Mobile phase A often consists of an aqueous solution with a small percentage of trifluoroacetic acid (TFA), and mobile phase B is an organic solvent like acetonitrile (B52724) with TFA.[17]

  • Detection: Fibrinopeptides are detected by their UV absorbance at 210 nm.[16]

  • Quantification: The concentration of this compound is determined by comparing its peak height or area to a standard curve generated with a known concentration of a synthetic this compound standard.[15]

HPLC_Workflow Start Plasma Sample Thrombin_Treatment Thrombin Treatment Start->Thrombin_Treatment Protein_Precipitation Protein Precipitation Thrombin_Treatment->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification vs. Standard Curve Detection->Quantification End [Glu1]-FPB Concentration Quantification->End

b) Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of this compound.[18][19]

  • Sample Preparation: Similar to HPLC, samples are treated with thrombin, and proteins are removed.

  • LC-MS Analysis: The sample is introduced into the mass spectrometer, often via an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) of the ions is measured.

  • Quantification: Quantification can be achieved using isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled this compound internal standard is added to the sample. The ratio of the signal intensity of the native peptide to the internal standard is used for accurate quantification.[19] this compound is also commercially available as a standard for mass spectrometry applications.[20][21]

c) Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits are commercially available for the quantitative measurement of human Fibrinopeptide B in biological samples.[22] These assays typically employ a competitive inhibition format.

  • Principle: The assay is based on the competition between the FPB in the sample and a known amount of biotinylated FPB for a limited number of anti-FPB antibody binding sites on a microplate.

  • Procedure: The sample is incubated in the antibody-coated wells along with the biotinylated FPB. After washing, a streptavidin-HRP conjugate is added, followed by a substrate solution. The color development is inversely proportional to the amount of FPB in the sample.

  • Quantification: A standard curve is generated using known concentrations of FPB, and the concentration in the samples is determined by interpolation.

Measurement of Thrombin Activity

Thrombin activity is often assessed by its ability to clot fibrinogen.

  • Clotting-Based Assays: These assays measure the time it takes for a plasma sample to clot after the addition of a standardized amount of thrombin (Thrombin Time) or after the activation of the coagulation cascade.

  • Chromogenic Substrate Assays: These assays use a synthetic peptide substrate that mimics the thrombin cleavage site in fibrinogen and is linked to a chromophore. Upon cleavage by thrombin, the chromophore is released, and the change in absorbance is measured, which is proportional to the thrombin activity.

Conclusion

The formation of this compound is a finely regulated and essential step in hemostasis. A thorough understanding of the underlying molecular mechanisms, kinetics, and methods for its quantification is crucial for advancing our knowledge of blood coagulation and for the development of targeted therapies for a range of hematological disorders. This guide provides a comprehensive overview of the core principles and methodologies for researchers and professionals in the field.

References

An In-depth Technical Guide to [Glu1]-Fibrinopeptide B: Discovery, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Glu1]-Fibrinopeptide B (Glu-FPB) is a 14-amino acid peptide cleaved from the Bβ chain of fibrinogen by the action of thrombin during the formation of a fibrin (B1330869) clot. While historically viewed as a simple byproduct of coagulation, research has unveiled its significant biological activities, particularly in the inflammatory response. This technical guide provides a comprehensive overview of the discovery, biochemical characterization, and known physiological roles of this compound. It details experimental protocols for its analysis and functional characterization and presents its known signaling effects. This document is intended to serve as a core resource for researchers in hematology, immunology, and drug development exploring the multifaceted roles of this intriguing peptide.

Discovery and Characterization

The discovery of fibrinopeptides is intrinsically linked to the study of blood coagulation, a field that dates back to the 17th century with Marcello Malpighi's initial observations of fibrin.[1] The term "fibrinogen" was coined by Rudolf Virchow in 1847, and the enzymatic conversion of fibrinogen to fibrin was later elucidated.[1] The small peptides released during this conversion were termed "fibrinopeptides" in 1960.[2]

This compound is one of the two major fibrinopeptides released from human fibrinogen, the other being Fibrinopeptide A. It is specifically cleaved from the N-terminus of the Bβ-chain of the fibrinogen molecule by the serine protease thrombin.[3]

Biochemical Properties

The primary structure and key physicochemical properties of human this compound are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg
One-Letter Code EGVNDNEEGFFSAR[4]
Molecular Formula C66H95N19O26
Molecular Weight 1570.57 Da
UniProt Accession (Fibrinogen Beta Chain) P02675

Table 1: Key Biochemical Properties of this compound.

Biological Activities and Physiological Role

Initially considered inert byproducts of coagulation, fibrinopeptides are now recognized as biologically active molecules. This compound, in particular, has been identified as a modulator of the inflammatory response.

Chemoattraction of Inflammatory Cells

A pivotal role of human fibrinopeptide B (hFpB) is its function as a potent chemoattractant for neutrophils and fibroblasts.[5] Studies have shown that hFpB induces directed cell migration of these cell types, with an optimal concentration of approximately 10 nM.[6] This activity suggests a crucial role for this compound in recruiting inflammatory and tissue-remodeling cells to sites of injury and fibrin deposition. Interestingly, hFpB is not chemotactic for monocytes.[5]

Neutrophil Activation

Human fibrinopeptide B induces a rapid, dose-dependent increase in cytoskeletal-associated actin in neutrophils.[6] This actin polymerization is a critical step in cell motility and chemotaxis. However, the activation of neutrophils by hFpB is selective. Unlike other potent chemoattractants such as fMLP, hFpB does not induce:

  • Neutrophil aggregation[6]

  • Release of lysosomal enzymes (lysozyme and β-glucuronidase)[6]

  • Production of superoxide (B77818) anion[6]

This specific profile of neutrophil activation suggests that this compound may contribute to the recruitment of neutrophils to a site of inflammation without triggering the full spectrum of their potentially tissue-damaging effector functions.

Biological EffectTarget CellsEffective ConcentrationReference
ChemotaxisNeutrophils, Fibroblasts~10 nM[5][6]
Actin PolymerizationNeutrophilsDose-dependent[6]
AggregationNeutrophilsNo effect[6]
Lysosomal Enzyme ReleaseNeutrophilsNo effect[6]
Superoxide ProductionNeutrophilsNo effect[6]

Table 2: Summary of the Biological Activities of Human Fibrinopeptide B.

Signaling Pathway

The precise receptor and downstream signaling pathway for this compound have not yet been fully elucidated. However, desensitization experiments have demonstrated that it does not interact with the receptors for other well-known neutrophil chemoattractants, namely C5a, LTB4, or fMLP.[5] This indicates that this compound acts through a distinct, currently unidentified receptor. The induction of actin polymerization without a concomitant release of lysosomal enzymes or superoxide production suggests a signaling cascade that is decoupled from these latter pathways.

FibrinopeptideB_Signaling cluster_no_effect Downstream Effects Not Triggered GluFPB This compound Receptor Unknown Receptor GluFPB->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Actin Actin Polymerization Signaling->Actin Induces NoEffect No Effect Chemotaxis Chemotaxis (Neutrophils, Fibroblasts) Actin->Chemotaxis Leads to Aggregation Aggregation EnzymeRelease Lysosomal Enzyme Release Superoxide Superoxide Production

Caption: Proposed signaling pathway for this compound in neutrophils.

Experimental Protocols

Preparation of this compound for Mass Spectrometry Calibration

This compound is widely used as a standard for the calibration and performance testing of mass spectrometers.

Materials:

  • Lyophilized this compound

  • Standard Diluent: 0.1% Formic Acid in 30% Acetonitrile/70% Water

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • To a vial containing 0.1 mg of lyophilized this compound, add 1.2 mL of Standard Diluent to create a stock solution.

  • Vortex the vial for a minimum of 2 minutes to ensure complete dissolution of the peptide.

  • Centrifuge the vial briefly to collect the solution at the bottom of the tube.

  • The stock solution can be further diluted with the Standard Diluent to the desired final concentration for infusion into the mass spectrometer.

  • Store unused stock solution in aliquots at -20°C.

MS_Prep_Workflow start Start: Lyophilized This compound (0.1 mg) add_diluent Add 1.2 mL of Standard Diluent (0.1% Formic Acid in 30% ACN) start->add_diluent vortex Vortex for ≥ 2 minutes add_diluent->vortex centrifuge Briefly Centrifuge vortex->centrifuge stock_solution Stock Solution centrifuge->stock_solution dilute Dilute to Final Concentration stock_solution->dilute store Aliquot and Store Unused Stock at -20°C stock_solution->store ms_analysis Mass Spectrometry Analysis dilute->ms_analysis

Caption: Workflow for preparing this compound as a mass spectrometry standard.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method to assess the chemotactic activity of this compound on primary human neutrophils.

Materials:

  • This compound

  • Freshly isolated human neutrophils

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Microscope

  • Staining solution (e.g., Diff-Quik)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and then dilute to various concentrations (e.g., 1 nM to 100 nM) in chemotaxis buffer.

  • Add the this compound dilutions to the lower wells of the Boyden chamber. Use chemotaxis buffer alone as a negative control.

  • Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1 x 106 cells/mL.

  • Place the polycarbonate membrane over the lower wells.

  • Add the neutrophil suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.

  • Fix and stain the migrated cells on the bottom surface of the membrane.

  • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Quantify the chemotactic response by comparing the number of migrated cells in the presence of this compound to the negative control.

Actin Polymerization Assay (Flow Cytometry)

This protocol allows for the quantification of F-actin content in neutrophils upon stimulation with this compound.

Materials:

  • This compound

  • Freshly isolated human neutrophils

  • Phalloidin conjugated to a fluorescent dye (e.g., FITC-phalloidin)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Flow cytometer

Protocol:

  • Resuspend neutrophils in a suitable buffer at a concentration of 1-2 x 106 cells/mL and allow them to rest.

  • Prepare various concentrations of this compound.

  • Add this compound to the neutrophil suspension and incubate for a short period (e.g., 30-60 seconds) at 37°C to induce actin polymerization.

  • Stop the reaction by adding fixation buffer and incubate for 15-20 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize them by adding permeabilization buffer for 5-10 minutes.

  • Wash the cells and then stain with FITC-phalloidin for 20-30 minutes in the dark.

  • Wash the cells to remove unbound phalloidin.

  • Resuspend the cells in PBS and analyze by flow cytometry.

  • Quantify the increase in F-actin content by measuring the mean fluorescence intensity of the stimulated cells compared to unstimulated controls.

Conclusion and Future Directions

This compound has emerged from being considered a mere byproduct of coagulation to a peptide with distinct and important biological functions, particularly in orchestrating the early inflammatory response. Its ability to selectively recruit neutrophils and fibroblasts to sites of fibrin deposition without inducing a full-blown pro-inflammatory and cytotoxic neutrophil response positions it as a key modulator of the intricate interplay between coagulation and inflammation.

The major gap in our current understanding is the identity of the receptor through which this compound exerts its effects. The identification and characterization of this receptor will be a critical step in fully elucidating its signaling pathway and will open up new avenues for therapeutic intervention. Targeting this pathway could offer novel strategies for modulating inflammatory responses in a variety of pathological conditions, including thrombosis, wound healing, and autoimmune diseases. Further research is also needed to delineate the specific roles of different post-translationally modified forms of fibrinopeptide B and to translate the in vitro findings into a more comprehensive understanding of its in vivo functions in health and disease.

References

An In-depth Technical Guide to the Proteolytic Pathway of [Glu1]-Fibrinopeptide B Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core proteolytic pathway leading to the release of [Glu1]-Fibrinopeptide B (FPB), a critical event in the coagulation cascade. This document details the enzymatic processes, presents quantitative kinetic data, outlines key experimental methodologies, and provides visual representations of the involved pathways and workflows.

Introduction to Fibrinopeptide B Release

The formation of a stable fibrin (B1330869) clot is a pivotal step in hemostasis. This process is initiated by the serine protease thrombin, which proteolytically cleaves fibrinogen, a soluble plasma glycoprotein. This cleavage results in the release of small peptides from the N-termini of the Aα and Bβ chains of fibrinogen, known as fibrinopeptide A (FPA) and fibrinopeptide B (FPB), respectively. The release of these fibrinopeptides exposes polymerization sites on the fibrinogen molecule, leading to the formation of a fibrin monomer that spontaneously assembles into a fibrin clot. The release of this compound, specifically, is a key indicator of thrombin activity and fibrin formation.

The Core Proteolytic Pathway

The central enzyme responsible for the release of this compound is thrombin (Factor IIa). Thrombin is a serine protease that exhibits high specificity for certain arginine-glycine bonds within the fibrinogen molecule.

The proteolytic cleavage of fibrinogen by thrombin is a sequential process. Thrombin first cleaves the Arg16-Gly17 bond in the Aα chain of fibrinogen, leading to the release of Fibrinopeptide A (FPA). This initial cleavage converts fibrinogen into fibrin I monomer. Subsequently, thrombin cleaves the Arg14-Gly15 bond in the Bβ chain, releasing this compound. The release of FPB from intact fibrinogen is significantly slower than the release of FPA.[1][2] However, the rate of FPB release is markedly enhanced from fibrin I monomers that have already undergone polymerization.[1] This suggests that the conformational changes in fibrinogen upon FPA release and subsequent polymerization facilitate the accessibility of the Bβ chain cleavage site to thrombin.

The overall pathway can be summarized as follows:

  • Activation of Prothrombin to Thrombin: The coagulation cascade culminates in the activation of prothrombin to thrombin by the prothrombinase complex.

  • Fibrinogen Cleavage (FPA Release): Thrombin cleaves FPA from the Aα chains of fibrinogen.

  • Fibrin I Monomer Formation and Polymerization: The resulting fibrin I monomers spontaneously polymerize to form protofibrils.

  • FPB Release: Thrombin cleaves [Glu1]-FPB from the Bβ chains of the fibrin I polymer, leading to the formation of fibrin II and further stabilization of the clot.

Below is a diagram illustrating this proteolytic pathway.

Proteolytic_Pathway_FPB_Release cluster_thrombin1 cluster_thrombin2 cluster_fxiiia Fibrinogen Fibrinogen (Aα)2(Bβ)2γ2 Fibrin_I Fibrin I Monomer + 2 FPA Fibrinogen->Fibrin_I Cleavage of Aα chain Thrombin1 Thrombin Protofibril Fibrin I Polymer (Protofibril) Fibrin_I->Protofibril Spontaneous Polymerization Fibrin_II Fibrin II Polymer + 2 [Glu1]-FPB Protofibril->Fibrin_II Cleavage of Bβ chain Thrombin2 Thrombin Crosslinked_Fibrin Cross-linked Fibrin Clot Fibrin_II->Crosslinked_Fibrin Covalent Cross-linking FXIIIa Factor XIIIa

Caption: Proteolytic cascade leading to the release of this compound.

Quantitative Data on this compound Release

The kinetics of fibrinopeptide release by thrombin have been studied extensively. The following tables summarize key quantitative data from the literature.

Table 1: Michaelis-Menten Kinetic Parameters for Thrombin-Catalyzed Fibrinopeptide Release

SubstrateFibrinopeptide ReleasedKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference
Human FibrinogenFPA7.2 ± 0.984 ± 411.6 ± 0.3 x 10⁶pH 7.4, 37°C, I=0.15[1]
Bovine FibrinogenFPA11.0 ± 3.06.3 x 10⁻¹⁰ (M s⁻¹ (unit of thrombin)⁻¹ L⁻¹)-pH 7.26, 25°C, I=0.30, 10⁻⁴ M Ca²⁺[3]
des-A FibrinogenFPB--4.2 ± 0.2 x 10⁶pH 7.4, 37°C, I=0.15[1]

Table 2: Comparative Release of Fibrinopeptides by Various Proteases

EnzymeFibrinopeptide A (FPA) ReleaseFibrinopeptide B (FPB) ReleaseReference
ThrombinRapidSlower than FPA[2]
PlasminNo detectable release initiallyCleavage of a Bβ chain segment including FPB[2]
TrypsinRapidRapid, precedes FPA release[2]
ReptilaseCleavedNot cleaved[2]
Ancistrodon contortrix contortrix venomSlower than FPBRapid[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the release of this compound.

In Vitro Thrombin Cleavage of Fibrinogen

This protocol describes the basic procedure for the enzymatic cleavage of fibrinogen by thrombin to generate fibrinopeptides.

Experimental Workflow Diagram:

Thrombin_Cleavage_Workflow Start Start Prepare_Reagents Prepare Fibrinogen and Thrombin Solutions Start->Prepare_Reagents Incubation Incubate Fibrinogen with Thrombin Prepare_Reagents->Incubation Stop_Reaction Stop Reaction (e.g., acid, heat, inhibitor) Incubation->Stop_Reaction Separate_Peptides Separate Fibrin Clot from Supernatant (Centrifugation) Stop_Reaction->Separate_Peptides Analyze_Supernatant Analyze Supernatant for This compound Separate_Peptides->Analyze_Supernatant End End Analyze_Supernatant->End

Caption: General workflow for in vitro thrombin cleavage of fibrinogen.

Materials:

  • Purified human fibrinogen

  • Human α-thrombin

  • Tris-buffered saline (TBS), pH 7.4

  • Reaction termination solution (e.g., 10% trichloroacetic acid (TCA) or specific thrombin inhibitor)

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Microcentrifuge

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human fibrinogen in TBS (e.g., 2 mg/mL).

    • Prepare a stock solution of human α-thrombin in TBS (e.g., 10 NIH units/mL). Dilute to the desired final concentration just before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired volume of the fibrinogen solution.

    • Pre-warm the fibrinogen solution to 37°C for 5 minutes.

    • Initiate the reaction by adding the diluted thrombin solution to the fibrinogen solution. The final thrombin concentration can be varied to control the reaction rate (e.g., 0.1-1 NIH unit/mL).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • At each time point, stop the reaction by adding an equal volume of cold 10% TCA. This will precipitate the remaining fibrinogen and fibrin. Alternatively, a specific thrombin inhibitor like hirudin or PPACK can be used.

  • Sample Processing:

    • Incubate the TCA-treated samples on ice for 10 minutes.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully collect the supernatant, which contains the released fibrinopeptides.

  • Analysis:

    • The supernatant can now be analyzed for the presence and quantity of this compound using methods such as HPLC, LC-MS/MS, or radioimmunoassay.

Quantification of this compound by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying specific peptides.

Experimental Workflow Diagram:

RIA_Workflow Start Start Prepare_Standards Prepare [Glu1]-FPB Standard Curve Start->Prepare_Standards Incubate_Sample Incubate Sample/Standard with Anti-FPB Antibody and Radiolabeled FPB Prepare_Standards->Incubate_Sample Separate_Bound_Free Separate Antibody-Bound and Free Radiolabeled FPB (e.g., Charcoal Adsorption) Incubate_Sample->Separate_Bound_Free Measure_Radioactivity Measure Radioactivity of Bound Fraction Separate_Bound_Free->Measure_Radioactivity Calculate_Concentration Calculate [Glu1]-FPB Concentration from Standard Curve Measure_Radioactivity->Calculate_Concentration End End Calculate_Concentration->End

Caption: Workflow for the quantification of this compound by RIA.

Materials:

  • Anti-human Fibrinopeptide B antibody

  • ¹²⁵I-labeled this compound (tracer)

  • This compound standard

  • Assay buffer (e.g., phosphate (B84403) buffer with bovine serum albumin)

  • Separating agent (e.g., charcoal suspension)

  • Gamma counter

  • Polypropylene (B1209903) assay tubes

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the this compound standard in assay buffer to create a standard curve (e.g., 0-10 ng/mL).

  • Assay Setup:

    • To a set of polypropylene tubes, add a fixed volume of assay buffer.

    • Add the standard dilutions or the unknown samples to their respective tubes.

    • Add a fixed amount of the anti-FPB antibody to all tubes (except for the non-specific binding tubes).

    • Add a fixed amount of the ¹²⁵I-labeled this compound to all tubes.

  • Incubation:

    • Vortex the tubes gently and incubate at 4°C for 16-24 hours to allow for competitive binding.

  • Separation of Bound and Free Tracer:

    • Add a charcoal suspension to each tube (except for the total counts tubes) to adsorb the free ¹²⁵I-labeled FPB.

    • Incubate for a short period (e.g., 10 minutes) at 4°C.

    • Centrifuge the tubes to pellet the charcoal.

  • Measurement of Radioactivity:

    • Carefully decant the supernatant, which contains the antibody-bound ¹²⁵I-labeled FPB, into counting tubes.

    • Measure the radioactivity in a gamma counter.

  • Data Analysis:

    • Plot the percentage of bound tracer versus the concentration of the this compound standards to generate a standard curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their bound radioactivity values on the standard curve.

Quantification of this compound by LC-MS/MS

LC-MS/MS offers high specificity and sensitivity for the quantification of peptides in complex mixtures.

Experimental Workflow Diagram:

LCMS_Workflow Start Start Sample_Prep Sample Preparation (Protein Precipitation, Solid Phase Extraction) Start->Sample_Prep LC_Separation Liquid Chromatography Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry Detection (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound quantification by LC-MS/MS.

Materials:

  • Supernatant from thrombin cleavage reaction or plasma sample

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (optional)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • To the sample, add the internal standard.

    • Protein Precipitation: Add a 3-fold excess of cold acetonitrile to precipitate larger proteins. Vortex and centrifuge. Collect the supernatant.

    • Solid-Phase Extraction (optional, for cleaner samples): Condition an appropriate SPE cartridge. Load the sample. Wash the cartridge to remove interfering substances. Elute the fibrinopeptides with a suitable solvent (e.g., high organic content).

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC Separation:

    • Column: Use a reversed-phase C18 column suitable for peptide separations.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a suitable gradient from low to high percentage of mobile phase B to elute the fibrinopeptides.

  • MS/MS Detection:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Scan Mode: Use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Select specific precursor-to-product ion transitions for both this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio.

    • Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Conclusion

The proteolytic release of this compound is a fundamental step in the formation of a fibrin clot, driven by the enzymatic activity of thrombin. Understanding the kinetics and regulatory mechanisms of this pathway is crucial for research in hemostasis, thrombosis, and the development of anticoagulant therapies. The experimental protocols outlined in this guide provide robust methods for studying this process in detail, from the basic enzymatic reaction to the sensitive quantification of the released peptide. The combination of these techniques allows for a comprehensive investigation of the factors that modulate thrombin activity and fibrin generation, offering valuable insights for both basic science and clinical applications.

References

An In-depth Technical Guide to the Biochemical Properties of [Glu1]-Fibrinopeptide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Glu1]-Fibrinopeptide B is a synthetic peptide corresponding to the N-terminal 14 amino acids of human fibrinopeptide B, with a glutamic acid residue at position 1. This peptide is a crucial tool in proteomics research, primarily utilized as a mass spectrometry standard for calibration and performance verification of analytical instruments. Beyond its application as a standard, this compound, representing a key fragment released during the conversion of fibrinogen to fibrin (B1330869), exhibits biological activities, including a role in modulating the inflammatory response through chemotaxis. This technical guide provides a comprehensive overview of the biochemical properties, biological functions, and relevant experimental methodologies for the study of this compound.

Core Biochemical Properties

This compound is a well-characterized peptide with defined physicochemical properties. These properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Amino Acid Sequence (Single-Letter Code) EGVNDNEEGFFSAR[1]
Amino Acid Sequence (Three-Letter Code) {Glu}{Gly}{Val}{Asn}{Asp}{Asn}{Glu}{Glu}{Gly}{Phe}{Phe}{Ser}{Ala}{Arg}
Molecular Formula C66H95N19O26[1]
Molecular Weight (Average) 1570.6 g/mol [1]
Monoisotopic Mass 1569.65 Da[2]
Theoretical Isoelectric Point (pI) ~3.54 (Calculated)
Purity (typical) >95% (HPLC)[1]
Form Lyophilized powder[1]
Storage Conditions -20°C[1]

Note: The theoretical isoelectric point was calculated using the ExPASy Compute pI/Mw tool, a widely used bioinformatics resource.

Biological Functions

This compound is a derivative of Fibrinopeptide B (FPB), which is a natural product of the coagulation cascade. FPB is cleaved from the β-chain of fibrinogen by the enzyme thrombin, a critical step in the formation of a fibrin clot.[3]

Role in Coagulation

The release of fibrinopeptides A and B from fibrinogen exposes polymerization sites on the fibrin monomers, which then self-assemble into a fibrin meshwork, the structural basis of a blood clot. While fibrinopeptide A release is the primary initiator of fibrin polymerization, the subsequent cleavage of fibrinopeptide B is thought to be important for the lateral aggregation of fibrin protofibrils, thereby strengthening the clot.[3]

Chemotactic Activity

Fibrinopeptide B has been identified as a chemoattractant for various immune cells, including neutrophils, monocytes, and fibroblasts.[4] This suggests a role for FPB in the inflammatory response and wound healing, recruiting these cells to sites of tissue injury and fibrin deposition. The chemotactic activity of FPB is observed at nanomolar concentrations.[4]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of and purifying synthetic peptides like this compound.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: The lyophilized peptide is reconstituted in Mobile Phase A to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Reconstitute Reconstitute Peptide in Mobile Phase A Injector Injector Reconstitute->Injector Inject Sample Column C18 Column Injector->Column Gradient Elution Detector UV Detector Column->Detector Waste Waste Detector->Waste Chromatogram Generate Chromatogram Detector->Chromatogram Purity Assess Purity Chromatogram->Purity

Figure 1. A generalized workflow for the analysis of this compound by RP-HPLC.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and sequence of this compound. It is a highly sensitive technique that provides precise mass information.

Methodology:

  • Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.

  • Sample Preparation (for ESI): The peptide is typically diluted in a solution of 50% acetonitrile and 0.1% formic acid in water to a concentration of 1-10 pmol/µL. The solution is then infused into the mass spectrometer.

  • Sample Preparation (for MALDI): The peptide solution (in 0.1% TFA) is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allowed to co-crystallize.

  • Key Parameters:

    • Mass Range: Scan a range that includes the expected m/z of the peptide (e.g., m/z 700-1600 for the +1 and +2 charge states).[2]

    • Collision Energy (for MS/MS): A ramped collision energy (e.g., 20-40 eV) can be used to generate fragment ions for sequence confirmation.

MS_Analysis cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_data Data Analysis Dilution Dilute Peptide in ACN/Water/Formic Acid IonSource Ion Source (ESI or MALDI) Dilution->IonSource Introduce Sample MassAnalyzer Mass Analyzer (e.g., TOF) IonSource->MassAnalyzer Ion Separation Detector Detector MassAnalyzer->Detector MassSpectrum Generate Mass Spectrum Detector->MassSpectrum MW_Confirmation Confirm Molecular Weight & Sequence MassSpectrum->MW_Confirmation

Figure 2. A simplified workflow for the mass spectrometric analysis of this compound.
Neutrophil Chemotaxis Assay

The chemotactic potential of this compound can be assessed using a Boyden chamber assay.

Methodology:

  • Cells: Freshly isolated human neutrophils.

  • Chemoattractant: this compound is dissolved in a suitable buffer (e.g., HBSS) to a range of concentrations (e.g., 1 nM to 1 µM). A concentration of approximately 10 nM has been shown to be optimal for human fibrinopeptide B.[4]

  • Assay Chamber: A Boyden chamber with a microporous membrane (e.g., 3-5 µm pore size) is used.

  • Procedure:

    • The lower chamber is filled with the chemoattractant solution or a negative control (buffer alone).

    • A suspension of neutrophils is placed in the upper chamber.

    • The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.

    • The membrane is then removed, fixed, and stained.

    • The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy.

Signaling Pathways

The chemotactic activity of Fibrinopeptide B is mediated through G protein-coupled receptors (GPCRs) on the surface of leukocytes. While the specific receptor for Fibrinopeptide B is not as well-characterized as those for other chemoattractants like fMLP, the general signaling cascade is expected to follow a similar pattern.

Upon binding of Fibrinopeptide B to its receptor, the associated heterotrimeric G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. These subunits then activate downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of these pathways results in an increase in intracellular calcium levels and the generation of lipid second messengers, which ultimately leads to the reorganization of the actin cytoskeleton, cell polarization, and directed cell migration.

Chemotaxis_Signaling FPB This compound GPCR GPCR FPB->GPCR Binding G_protein Heterotrimeric G protein (αβγ) GPCR->G_protein Activation G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC G_betagamma->PLC PI3K PI3K G_betagamma->PI3K Calcium ↑ [Ca2+]i PLC->Calcium PIP3 PIP3 PI3K->PIP3 Actin Actin Cytoskeleton Reorganization Calcium->Actin PIP3->Actin Migration Cell Migration (Chemotaxis) Actin->Migration

Figure 3. A proposed signaling pathway for this compound-induced chemotaxis in neutrophils.

Post-Translational Modifications

As this compound is a synthetic peptide, it is not subject to the post-translational modifications that would occur in a biological system. However, it is important to be aware of potential chemical modifications that can occur during synthesis or storage, such as oxidation of methionine residues (not present in this peptide) or deamidation of asparagine and glutamine residues. These modifications can be detected by mass spectrometry.

Conclusion

This compound is a valuable tool for researchers in proteomics and cell biology. Its well-defined biochemical properties make it an excellent standard for mass spectrometry, while its biological activity as a chemoattractant provides a model for studying inflammatory and wound healing processes. This guide has provided an in-depth overview of its properties, functions, and the experimental methodologies used for its characterization, serving as a comprehensive resource for scientists in the field.

References

Methodological & Application

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of [Glu1]-Fibrinopeptide B in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of [Glu1]-Fibrinopeptide B (GFP) in human plasma. Fibrinopeptides are important biomarkers for studying coagulation and thrombotic events. The method employs a straightforward protein precipitation followed by solid-phase extraction (SPE) for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase UPLC column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides a robust starting point for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in a bioanalytical setting.

Introduction

This compound (GFP) is a 14-amino acid peptide (Sequence: EGVNDNEEGFFSAR) that is released from the N-terminal of the β-chain of fibrinogen by the enzymatic action of thrombin during the conversion of fibrinogen to fibrin (B1330869).[1] The concentration of fibrinopeptides in circulation can serve as a direct indicator of in vivo thrombin activity and fibrin formation, making GFP a valuable biomarker in thrombosis, hemostasis, and cardiovascular disease research. The development of a sensitive and reliable analytical method for GFP quantification is crucial for both basic research and clinical investigations. LC-MS/MS offers superior selectivity and sensitivity compared to traditional immunoassay methods. This application note describes a complete workflow for the quantification of GFP in human plasma, from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (human, ≥90% purity) (e.g., Sigma-Aldrich, Anaspec)[1]

  • Internal Standard (IS): Stable Isotope Labeled this compound (e.g., custom synthesis from a reputable vendor). It is recommended to use a standard with 13C and/or 15N labeled amino acids, resulting in a mass shift of at least +6 Da.

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), and Water (all LC-MS grade).

  • Acids: Formic acid (FA, LC-MS grade).

  • Plasma: Human plasma (K2-EDTA).

  • SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18, 30 mg/1 mL).

  • Reagents for Standard Preparation: 0.1% Formic Acid in 30% Acetonitrile (Standard Diluent).[2]

Preparation of Standards and Quality Control (QC) Samples
  • This compound Stock Solution (1 mg/mL): Prepare the stock solution by dissolving 1 mg of this compound in 1 mL of LC-MS grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Standard Diluent (0.1% Formic Acid in 30% ACN).[2]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC and QC samples at various concentration levels.

Sample Preparation from Human Plasma
  • Thaw: Thaw plasma samples, CCs, and QCs on ice.

  • Spike Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the supernatant onto the conditioned SPE cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

    • Elute: Elute the analyte and internal standard with 1 mL of 0.1% formic acid in 80% acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in 5% acetonitrile).

G dry_recon dry_recon lc lc dry_recon->lc Inject Sample

LC-MS/MS Method

Liquid Chromatography (LC)

ParameterRecommended Condition
LC SystemUPLC System
ColumnACQUITY UPLC Protein BEH C4, 1.7 µm, 2.1 x 50 mm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Gradient Program
Time (min)%B
0.05
5.050
5.195
6.095
6.15
8.05

Mass Spectrometry (MS)

The following are proposed MRM transitions and parameters. These must be optimized on the specific instrument being used. The doubly charged precursor ion (m/z 785.8) is recommended for its higher signal intensity in the typical m/z range of triple quadrupole instruments.[3]

ParameterRecommended Condition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Gas FlowInstrument Dependent
MRM Transitions
AnalytePrecursor Ion (m/z)
[Glu1]-F-B (Quant)785.8
[Glu1]--F-B (Qual)785.8
Internal Standard[Dependent on isotope incorporation]

*Note: The proposed product ions (y7 and b12) are based on theoretical fragmentation and must be confirmed and optimized for collision energy and other MS parameters on the user's instrument.

Results

The following tables present example data that would be expected from a validated method. Actual results may vary depending on the instrumentation and specific method parameters used.

Method Performance
ParameterExample Result
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Accuracy and Precision (Example Data)
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (%CV) (n=6)Inter-day Accuracy (%) (3 days)Inter-day Precision (%CV) (3 days)
LLOQ0.1105.28.5103.811.2
Low0.398.76.299.57.8
Medium10101.54.1102.15.5
High8097.93.598.64.9

Signaling Pathway and Logical Relationships

G Fibrinogen Fibrinogen (β-chain) Fibrin Fibrin Monomer Fibrinogen->Fibrin GFP This compound Fibrinogen->GFP releases Thrombin Thrombin Thrombin->Fibrinogen cleaves Coagulation Coagulation Cascade Coagulation->Thrombin activates

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol includes a comprehensive sample preparation procedure using protein precipitation and solid-phase extraction, optimized LC conditions for good chromatographic separation, and proposed MRM parameters for sensitive and selective detection. This method serves as an excellent starting point for laboratories looking to implement a reliable bioanalytical assay for this important biomarker of coagulation. Users should perform their own method validation according to the relevant regulatory guidelines.

References

Preparation of [Glu1]-Fibrinopeptide B Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of [Glu1]-Fibrinopeptide B stock solutions for various experimental applications. This compound is a 14-amino acid peptide derived from the N-terminus of the β-chain of fibrinogen after cleavage by thrombin.[1] It is widely used as a mass spectrometry standard for calibration and system suitability testing.[2][3][4][5][6] Additionally, it exhibits biological activity, acting as a chemoattractant for neutrophils, monocytes, and fibroblasts.[7]

Physicochemical Properties and Storage Recommendations

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and use in experiments. Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 1570.57 g/mol [3][8]
Amino Acid Sequence Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg (EGVNDNEEGFFSAR)
Appearance Lyophilized white powder[9]
Purity Typically >95% (as determined by HPLC)[3][9][10]
Solubility Freely soluble in water.[9]
Storage (Lyophilized) Store at -20°C or lower for long-term stability (up to 12 months).[8][9][10]
Storage (Reconstituted) Aliquot and store at -20°C or lower. Avoid repeated freeze-thaw cycles. Shelf life upon reconstitution can be up to 1 week.[9]

Experimental Protocols

Preparation of a 1 mg/mL Stock Solution in Water

This protocol is suitable for general applications where an aqueous solution is required.

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[10]

  • Reconstitution: Carefully add the appropriate volume of nuclease-free water to the vial to achieve a final concentration of 1 mg/mL. For example, to a vial containing 1 mg of peptide, add 1 mL of water.

  • Dissolution: Gently vortex the vial for 30-60 seconds to dissolve the peptide completely. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or lower.

Preparation of a Stock Solution for Mass Spectrometry Applications

This protocol is adapted for use with mass spectrometry where specific solvent conditions are often required.

Materials:

  • This compound (lyophilized powder)

  • Standard Diluent (e.g., 0.1% Formic Acid in 30% Acetonitrile/water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pre-equilibration and Centrifugation: Follow steps 1 and 2 from Protocol 2.1.

  • Reconstitution: Add the desired volume of the Standard Diluent to the vial. For instance, to prepare a stock solution from 0.1 mg of the peptide, one can add 1.2 mL of the diluent.

  • Thorough Dissolution: Securely cap and vortex the vial for at least 2 minutes to ensure complete dissolution of the peptide.

  • Centrifugation: Centrifuge the vial for 10-15 seconds to bring the solution to the bottom of the tube.

  • Aliquoting and Storage: Aliquot the stock solution into appropriate volumes and store the unused aliquots at -20°C.

Preparation of a Stock Solution for Cell-Based Assays

For cell-based experiments, maintaining sterility and using a physiologically compatible buffer are paramount.

Materials:

  • This compound (lyophilized powder)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Reconstitution: Following pre-equilibration and centrifugation, reconstitute the peptide in sterile PBS or serum-free cell culture medium to the desired stock concentration (e.g., 1 mg/mL).

  • Gentle Dissolution: Gently vortex or swirl the vial to dissolve the peptide. Avoid vigorous shaking to prevent potential denaturation.

  • Sterile Filtration (Optional but Recommended): For critical applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes and store at -20°C.

Visualized Experimental Workflow and Signaling Pathway

General Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G cluster_prep Preparation Start Start Equilibrate_Vial Equilibrate Vial to Room Temperature Start->Equilibrate_Vial Centrifuge_Vial Centrifuge Vial Equilibrate_Vial->Centrifuge_Vial Add_Solvent Add Appropriate Solvent Centrifuge_Vial->Add_Solvent Dissolve_Peptide Vortex/Swirl to Dissolve Add_Solvent->Dissolve_Peptide Aliquot Aliquot into Single-Use Volumes Dissolve_Peptide->Aliquot Store Store at -20°C or Lower Aliquot->Store

Caption: Workflow for this compound Stock Solution Preparation.

Conceptual Signaling in Chemotaxis

This compound has been shown to induce a chemotactic response in neutrophils and fibroblasts, with an optimal concentration of approximately 10 nM.[7] This process involves a rapid, dose-dependent increase in cytoskeletal-associated actin.[7] While the specific receptor for this compound is not fully elucidated, the general pathway for chemoattractant-induced cell migration is depicted below.

G cluster_pathway Conceptual Chemotactic Signaling Glu1_FPB This compound GPCR G-Protein Coupled Receptor (Putative) Glu1_FPB->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Downstream_Effectors Downstream Effectors (e.g., PLC, PI3K) G_Protein->Downstream_Effectors Actin_Polymerization Actin Cytoskeleton Reorganization Downstream_Effectors->Actin_Polymerization Cell_Migration Cell Migration / Chemotaxis Actin_Polymerization->Cell_Migration

Caption: Conceptual Signaling Pathway for this compound-Induced Chemotaxis.

References

Application of [Glu1]-Fibrinopeptide B in Proteomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, the accuracy, reproducibility, and sensitivity of mass spectrometry (MS) data are paramount. [Glu1]-Fibrinopeptide B (EGVNDNEEGFFSAR), a 14-amino acid peptide with a monoisotopic mass of 1569.65 Da, serves as a widely utilized standard for the calibration, tuning, and system suitability testing of mass spectrometers, including both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) platforms.[1] Its chemical properties and stable ionization characteristics make it an ideal tool for ensuring optimal instrument performance and generating high-quality, reliable proteomics data.

Under typical acidic conditions used in LC-MS, this compound readily forms a +1 ion at m/z 1570.6 and a prominent +2 ion at m/z 785.8, providing strong signals for instrument calibration and evaluation across a relevant mass-to-charge range.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in proteomics research.

Key Applications

  • Mass Spectrometer Calibration and Tuning: this compound is used to calibrate the mass accuracy of the instrument across a defined mass range.

  • System Suitability Testing: Routine analysis of this compound helps to ensure that the LC-MS system is performing optimally and consistently over time.

  • Performance Evaluation: It is employed to assess key performance metrics such as sensitivity, resolution, and peak intensity.

Quantitative Data

The use of this compound as a standard allows for the quantitative assessment of mass spectrometer performance. The following tables provide expected values and typical acceptance criteria for system suitability tests.

Table 1: Physicochemical Properties and Expected m/z Values for this compound

PropertyValue
Amino Acid SequenceEGVNDNEEGFFSAR
Monoisotopic Mass1569.65 Da
Molecular FormulaC66H95N19O26
Expected m/z (Positive Ion Mode)[M+H]+ = 1570.6, [M+2H]2+ = 785.8

Table 2: Theoretical Monoisotopic m/z Values of b and y Fragment Ions for this compound MS/MS Analysis

FragmentSequencem/zFragmentSequencem/z
b1E130.0504y1R175.1195
b2EG187.0719y2AR246.1569
b3EGV286.1403y3SAR333.1885
b4EGVN400.2000y4FSAR480.2519
b5EGVND515.2269y5FFSAR627.3153
b6EGVNDN629.2866y6GFFSAR684.3368
b7EGVNDNE758.3292y7EGFFSAR813.3794
b8EGVNDNEE887.3718y8EEGFFSAR942.4220
b9EGVNDNEEG944.3933y9NEEGFFSAR1056.4817
b10EGVNDNEEGF1091.4567y10DNEEGFFSAR1171.5086
b11EGVNDNEEGFF1238.5201y11NDNEEGFFSAR1285.5683
b12EGVNDNEEGF1325.5517y12VNDNEEGFFSAR1384.6367
b13EGVNDNEEGFFSA1396.5891y13GVNDNEEGFFSAR1441.6581

Data adapted from Thermo Fisher Scientific protocol documentation.[2]

Table 3: Representative Performance Metrics and Acceptance Criteria for LC-MS System Suitability Testing

ParameterTypical Value/RangeAcceptance Criteria
Mass Accuracy< 3 ppm< 5 ppm
Resolution (FWHM)> 25,000 at m/z 785.8> 15,000
Peak Intensity> 1 x 10^6 counts> 5 x 10^5 counts
Retention Time CV< 1%< 2%
Peak Area CV< 10%< 15%

These values are illustrative and may vary depending on the instrument, method, and specific laboratory requirements.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound, lyophilized powder (e.g., 0.1 mg)

  • Solvent A: 0.1% Formic Acid in HPLC-grade water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Standard Diluent: 30% Acetonitrile in 0.1% Formic Acid

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 100 pmol/µL): a. To a vial containing 0.1 mg of this compound, add 1200 µL of Standard Diluent.[2] b. Vortex the vial for at least 2 minutes to ensure the peptide is fully dissolved.[2] c. Centrifuge the vial briefly to collect the solution at the bottom. d. Aliquot the stock solution into low-protein-binding microcentrifuge tubes (e.g., 50 µL aliquots) and store at -20°C or -80°C for long-term use.

  • Working Solution Preparation (e.g., 500 ng/mL for LockSpray): a. Thaw a single aliquot of the stock solution. b. Dilute the stock solution with Solvent A to a final concentration of 500 ng/mL. For example, if the stock solution is approximately 83.3 µg/mL, a 1:166.6 dilution is required.

  • Working Solution Preparation (e.g., 100 fmol/µL for Sensitivity Test): a. Thaw a single aliquot of the stock solution. b. Dilute the stock solution with Standard Diluent to a final concentration of 100 fmol/µL.

Protocol 2: Mass Spectrometer Calibration using this compound

Objective: To perform an external calibration of the mass spectrometer to ensure high mass accuracy.

Procedure:

  • Prepare a working solution of this compound at a suitable concentration (e.g., 100 fmol/µL).

  • Set up the mass spectrometer for direct infusion or LC-MS analysis in positive ion mode.

  • Infuse or inject the this compound working solution.

  • Acquire data in full scan MS mode over a relevant m/z range (e.g., m/z 150-2000).

  • Using the instrument's calibration software, perform a calibration using the theoretical m/z values of the [M+H]+ (1570.6) and [M+2H]2+ (785.8) ions of this compound.

  • Verify the calibration by re-acquiring the spectrum and confirming that the measured mass error is within the acceptable range (e.g., < 3 ppm).

Protocol 3: LC-MS System Suitability Testing

Objective: To assess the performance and reproducibility of the entire LC-MS system.

Procedure:

  • Prepare a working solution of this compound (e.g., 10 pmol/mL).

  • Set up the LC-MS system with the analytical column and gradient that will be used for the subsequent proteomics experiment.

  • Inject a defined volume (e.g., 5 µL) of the this compound working solution.

  • Acquire data in full scan MS mode. For a more comprehensive test, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be used to also assess MS/MS performance.

  • Perform multiple injections (e.g., 3-5 replicates) at the beginning of the analytical run. It is also good practice to inject the standard periodically throughout a long sample sequence to monitor for performance drift.

  • Analyze the data to determine the following metrics for each injection:

    • Retention time

    • Peak area

    • Peak height

    • Mass accuracy of the precursor ions

    • Peak width (as an indicator of chromatographic performance)

  • Calculate the mean, standard deviation, and coefficient of variation (%CV) for these metrics across the replicate injections.

  • Compare the results to the pre-defined acceptance criteria (see Table 3) to determine if the system is suitable for the intended analysis.

Visualizations

Mass_Spectrometer_Calibration_Workflow cluster_prep Standard Preparation cluster_ms Mass Spectrometry Analysis cluster_eval Performance Evaluation start This compound (Lyophilized Powder) stock Prepare Stock Solution (e.g., 100 pmol/µL) start->stock working Prepare Working Solution (e.g., 100 fmol/µL) stock->working infuse Infuse/Inject Standard working->infuse acquire Acquire Full Scan MS Data infuse->acquire calibrate Perform External Calibration using known m/z values acquire->calibrate verify Verify Mass Accuracy (< 3 ppm) calibrate->verify pass System Calibrated verify->pass Pass fail Calibration Failed (Troubleshoot) verify->fail Fail

Caption: Workflow for Mass Spectrometer Calibration.

LC_MS_System_Suitability_Workflow cluster_metrics Data Analysis and Metrics Calculation start Prepare this compound Working Solution replicates Perform Multiple Injections (n=3-5) on LC-MS System start->replicates acquire Acquire MS Data replicates->acquire rt Retention Time area Peak Area mass_acc Mass Accuracy resolution Resolution calc Calculate Mean, SD, %CV rt->calc area->calc mass_acc->calc resolution->calc decision Compare Metrics to Acceptance Criteria calc->decision pass System Suitability Passed Proceed with Analysis decision->pass Pass fail System Suitability Failed Troubleshoot LC-MS System decision->fail Fail

Caption: LC-MS System Suitability Testing Workflow.

References

Calibrating Your Mass Spectrometer with [Glu1]-Fibrinopeptide B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of [Glu1]-Fibrinopeptide B as a mass standard for the calibration and performance verification of mass spectrometers. This compound is a well-characterized peptide that serves as a reliable calibrant for both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][2][3] Its purity and stable isotopic composition make it an excellent choice for ensuring high mass accuracy and resolution in proteomic and drug development workflows.[4]

Properties of this compound

This compound is a synthetic peptide derived from the N-terminus of the β-chain of human fibrinogen.[5][6] Its well-defined properties are crucial for its function as a mass spectrometry standard.

PropertyValueReference
Amino Acid Sequence EGVNDNEEGFFSAR[1][2][6]
Molecular Formula C66H95N19O26[7]
Monoisotopic Mass 1569.65 Da[1][3]
Average Mass 1570.62 Da
Commonly Observed Ions (Positive Ion Mode) [M+H]⁺ at m/z 1570.6, [M+2H]²⁺ at m/z 785.8[1][3]

Data Presentation: Expected Performance Metrics

Proper calibration with this compound on a high-resolution mass spectrometer, such as a Q-TOF instrument, should yield the following performance characteristics. The data below is representative of expected values when following the prescribed protocols.

ParameterConcentrationExpected ValueInstrument Conditions
Mass Accuracy 500 ng/mL< 1 ppm (RMS)LockSpray™ setup for external calibration[8]
Signal Intensity 100 fmol/µL≥ 7500 counts/secDirect infusion at 5 µL/min, monitoring fragment ion m/z 684.3[8]
Mass Resolution 100 fmol/µL≥ 15,000 (FWHM)Direct infusion, monitoring fragment ion m/z 175.1[8]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and use of this compound for mass spectrometer calibration.

Materials
  • This compound, lyophilized solid

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and tips

Preparation of Stock Solution (e.g., 1 mg/mL)
  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • To a vial containing 0.1 mg of the peptide, add 100 µL of a solution of 50% acetonitrile in water with 0.1% formic acid. This will create a 1 mg/mL stock solution.

  • Vortex the vial for at least 2 minutes to ensure complete dissolution of the peptide.[5]

  • Visually inspect the solution to ensure no particulate matter is present.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The reconstituted peptide should be used within 30 days.

Preparation of Working Solutions

For External Calibration (e.g., 500 ng/mL):

  • Prepare a fresh dilution from the 1 mg/mL stock solution.

  • For example, to prepare 1 mL of a 500 ng/mL working solution, dilute 0.5 µL of the 1 mg/mL stock solution into 999.5 µL of a solution of 30% acetonitrile in water with 0.1% formic acid.

  • Vortex the working solution thoroughly.

For Instrument Sensitivity and Resolution Check (e.g., 100 fmol/µL):

  • The molecular weight of this compound is approximately 1570 g/mol . A 1 mg/mL stock solution is equivalent to approximately 637 µM or 637 pmol/µL.

  • To prepare a 100 fmol/µL working solution, a dilution of approximately 1:6370 is required.

  • Perform a serial dilution from the stock solution to achieve the desired final concentration. For example, first, prepare an intermediate dilution by adding 10 µL of the stock solution to 990 µL of the diluent. Then, dilute this intermediate solution further to reach the final concentration of 100 fmol/µL.

  • The recommended diluent is 30% acetonitrile in water with 0.1% formic acid.[5]

Mass Spectrometer Calibration Procedure (Example for ESI-Q-TOF)
  • Instrument Setup: Set up the mass spectrometer in positive ion mode.

  • Infusion: Infuse the appropriate working solution of this compound directly into the ion source at a constant flow rate (e.g., 5 µL/min).[8]

  • Data Acquisition: Acquire data over the appropriate m/z range to include the expected ions (e.g., m/z 100-2000).

  • Calibration: Use the instrument's calibration software to perform an external or internal calibration using the known m/z values of the [M+H]⁺ and [M+2H]²⁺ ions of this compound.

  • Performance Verification: After calibration, infuse the appropriate working solution to verify mass accuracy, resolution, and sensitivity against the expected performance metrics.

Diagrams

Experimental Workflow

G cluster_prep Solution Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis reconstitute Reconstitute Lyophilized Peptide to create Stock Solution dilute Dilute Stock Solution to create Working Solution reconstitute->dilute infuse Infuse Working Solution into Mass Spectrometer dilute->infuse acquire Acquire Mass Spectra infuse->acquire calibrate Calibrate Instrument using known m/z values acquire->calibrate verify Verify Performance: Mass Accuracy, Resolution, Sensitivity calibrate->verify report Generate Calibration Report verify->report

Caption: Workflow for mass spectrometer calibration using this compound.

Fibrinogen Cleavage Signaling Pathway

G Fibrinogen Fibrinogen Fibrin_Monomer Fibrin_Monomer Fibrinogen->Fibrin_Monomer Cleavage Fibrinopeptide_A Fibrinopeptide_A Fibrinogen->Fibrinopeptide_A Release Fibrinopeptide_B Fibrinopeptide_B Fibrinogen->Fibrinopeptide_B Release Thrombin Thrombin Thrombin->Fibrinogen Glu1_FPB This compound (Synthetic Standard)

Caption: Simplified pathway of Fibrinogen cleavage and the relation of this compound.

References

Application Notes and Protocols for Measuring [Glu1]-Fibrinopeptide B Levels Using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[Glu1]-Fibrinopeptide B is a peptide fragment released during the conversion of fibrinogen to fibrin (B1330869) by thrombin. Its measurement in biological samples, such as plasma and serum, serves as a valuable biomarker for studying coagulation and thrombotic events. This document provides a detailed protocol for the quantitative determination of human this compound levels using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. The protocol is intended for researchers, scientists, and drug development professionals.

Assay Principle

The ELISA for this compound is a sandwich immunoassay. The microplate wells are pre-coated with a monoclonal antibody specific for human Fibrinopeptide B (FPB). When samples or standards are added to the wells, the FPB antigen binds to the immobilized antibody. Subsequently, a biotin-conjugated polyclonal antibody that detects FPB is added, which binds to the captured antigen. Following a wash step, an avidin-peroxidase conjugate is added, which binds to the biotin. The unbound conjugates are washed away, and a substrate solution (TMB) is added to the wells. The enzyme-substrate reaction results in a color change, which is stopped by the addition of an acid. The intensity of the color is directly proportional to the concentration of FPB in the sample and is measured spectrophotometrically at 450 nm.[1]

Required Materials (Not provided in a typical kit)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and disposable pipette tips

  • Deionized or distilled water

  • Graduated cylinders

  • Vortex mixer

  • Tubes for sample and standard dilution

  • Absorbent paper for blotting

Quantitative Data Summary

The performance characteristics of a typical Human Fibrinopeptide B ELISA kit are summarized in the tables below. These values should be considered as examples, and users should refer to the specific kit manual for exact data.

Table 1: Assay Performance Characteristics

ParameterValue
Detection Range 0.156 - 10 ng/mL[2]
Sensitivity 0.094 ng/mL[2]
Assay Type Sandwich ELISA[2]
Sample Types Serum, plasma, cell culture supernatants[2]

Table 2: Recovery and Linearity

Sample TypeRecovery Range (%)Average Recovery (%)Linearity (Dilution)
Serum (n=5)87-101[2]94[2]Good
EDTA plasma (n=5)87-104[2]95[2]Good
UFH plasma (n=5)86-103[2]93[2]Good

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

  • Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][4]

  • Plasma: Collect whole blood using EDTA or heparin as an anticoagulant. Within 30 minutes of collection, centrifuge for 15 minutes at 1,000 x g at 2-8°C.[3][4] Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][4]

  • Cell Culture Supernatants: Centrifuge cell culture media at 1,000 x g for 20 minutes to remove any cellular debris. Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.[3]

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Weigh the tissue and homogenize in an appropriate lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant for the assay.[3]

Reagent Preparation
  • Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to prepare the 1x working solution as per the kit instructions.

  • Standards: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to create a standard curve, typically ranging from a high concentration down to a blank.

  • Detection Reagent A (Biotinylated Antibody): Briefly centrifuge the vial and dilute with the provided assay diluent to the working concentration.

  • Detection Reagent B (Avidin-HRP Conjugate): Briefly centrifuge the vial and dilute with the provided assay diluent to the working concentration.

Assay Procedure
  • Preparation: Bring all reagents and samples to room temperature before use. Determine the number of wells required for standards, samples, and blanks.

  • Add Standards and Samples: Add 50 µL of each standard, sample, and blank (standard diluent) to the appropriate wells.[5]

  • Add Detection Reagent A: Immediately add 50 µL of the prepared Detection Reagent A to each well. Mix gently by shaking the plate. Cover the plate with a sealer and incubate for 1 hour at 37°C.[5]

  • Wash: Aspirate the liquid from each well and wash each well three times with 1x Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.[5]

  • Add Detection Reagent B: Add 100 µL of the prepared Detection Reagent B to each well. Cover the plate and incubate for 30 minutes at 37°C.[5]

  • Wash: Repeat the aspiration and wash step five times.[5]

  • Add Substrate: Add 90 µL of the TMB Substrate Solution to each well. Cover the plate and incubate for 10-20 minutes at 37°C in the dark. A blue color will develop.[5]

  • Stop Reaction: Add 50 µL of the Stop Solution to each well. The color will change from blue to yellow.[5]

  • Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis

  • Standard Curve: Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Sample Concentration: Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.

Experimental Workflow Diagram

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis reagent_prep Prepare Reagents (Standards, Buffers, Antibodies) add_samples Add 50µL Standards & Samples to Wells reagent_prep->add_samples sample_prep Prepare Samples (Serum, Plasma, etc.) sample_prep->add_samples add_det_A Add 50µL Detection Reagent A (Incubate 1h at 37°C) add_samples->add_det_A wash1 Wash Plate 3x add_det_A->wash1 add_det_B Add 100µL Detection Reagent B (Incubate 30min at 37°C) wash1->add_det_B wash2 Wash Plate 5x add_det_B->wash2 add_sub Add 90µL Substrate (Incubate 10-20min at 37°C) wash2->add_sub add_stop Add 50µL Stop Solution add_sub->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate calc Calculate Results (Standard Curve & Sample Concentrations) read_plate->calc

Caption: ELISA experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for [Glu1]-Fibrinopeptide B Analysis in Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Glu1]-Fibrinopeptide B (EGVNDNEEGFFSAR), a 14-amino acid peptide, is a cleavage product of fibrinogen by the enzyme thrombin, making it a direct biomarker of in vivo thrombin activity and fibrin (B1330869) formation. Accurate and precise quantification of this compound in blood is critical for research in thrombosis, hemostasis, and the development of anticoagulant and procoagulant drugs. This document provides detailed application notes and protocols for the sample preparation and subsequent analysis of this compound in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pre-analytical Considerations: The Foundation of Reliable Data

The pre-analytical phase is a critical source of variability in coagulation testing. Adherence to strict collection and handling protocols is paramount to ensure the integrity of the sample and the accuracy of the final results.[1][2]

Key Considerations:

  • Patient State: Patients should ideally be in a rested state to avoid physiological stress, which can alter hemostatic parameters.[3] Fasting is recommended as lipemia can interfere with analysis.[1]

  • Blood Collection:

    • Use a 21-gauge or larger needle to minimize hemolysis.

    • Collect blood in tubes containing 3.2% sodium citrate (B86180) anticoagulant. The ratio of blood to anticoagulant (9:1) is critical.[4]

    • If multiple tubes are drawn, the coagulation tube should be collected after a discard tube or tubes for other tests to avoid tissue factor contamination.

    • Gently invert the collection tube 3-4 times to ensure proper mixing with the anticoagulant. Vigorous shaking can cause hemolysis.[4]

  • Plasma Preparation:

    • Centrifuge the blood sample at 2000-2500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.[5]

    • Carefully aspirate the plasma, avoiding the buffy coat and red blood cells.

    • For immediate analysis, store the plasma at 2-8°C. For long-term storage, freeze the plasma at -80°C. Minimize freeze-thaw cycles.[6]

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow from sample collection to data analysis for the quantification of this compound.

G cluster_collection Sample Collection & Processing cluster_preparation Sample Preparation cluster_analysis Analysis A Venipuncture (3.2% Sodium Citrate Tube) B Centrifugation (2000-2500 x g, 15 min) A->B C Platelet-Poor Plasma (PPP) B->C D Protein Precipitation (PPT) or Solid-Phase Extraction (SPE) C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: Experimental workflow for this compound analysis.

Sample Preparation Protocols

The goal of sample preparation is to remove interfering substances, primarily proteins, from the plasma sample while ensuring high recovery of this compound. Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and cost-effective method for removing the bulk of proteins from plasma samples.[7] Acetonitrile (B52724) is a commonly used solvent for this purpose.[8]

Materials:

  • Human plasma sample

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • Internal Standard (IS): Stable isotope-labeled this compound

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 0.1% formic acid in water)

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).[4][7]

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT, potentially reducing matrix effects and improving assay sensitivity.[9][10] A mixed-mode or reversed-phase sorbent is suitable for peptide extraction.

Materials:

  • Human plasma sample

  • Internal Standard (IS): Stable isotope-labeled this compound

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange or Reversed-Phase C18)

  • SPE vacuum manifold

  • Conditioning solution: Methanol (MeOH)

  • Equilibration solution: 0.1% Formic Acid in Water

  • Wash solution: 5% Methanol in 0.1% Formic Acid

  • Elution solution: 50% Acetonitrile in 0.1% Formic Acid

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 0.1% formic acid in water)

Procedure:

  • Pre-treat plasma: Add 10 µL of IS to 100 µL of plasma. Add 200 µL of 0.1% formic acid in water and vortex.

  • Conditioning: Pass 1 mL of MeOH through the SPE cartridge.

  • Equilibration: Pass 1 mL of 0.1% formic acid in water through the cartridge. Do not let the sorbent bed dry out.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Pass 1 mL of the wash solution through the cartridge to remove hydrophilic impurities.

  • Drying: Dry the cartridge under high vacuum for 5 minutes.

  • Elution: Elute this compound with 500 µL of the elution solution into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Logical Flow for Method Selection

The choice between PPT and SPE depends on the specific requirements of the assay.

G A Assay Requirement B High Throughput & Cost-Effective? A->B C Highest Sensitivity & Cleanliness? A->C D Protein Precipitation (PPT) B->D Yes E Solid-Phase Extraction (SPE) C->E Yes F Potential for higher matrix effects D->F G More time-consuming & higher cost E->G

Caption: Decision tree for selecting a sample preparation method.

Quantitative Data Summary

The following table summarizes expected performance characteristics for the described sample preparation methods. Actual values will need to be determined during method validation.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Reference
Recovery 75-90%>85%[7],[11]
Matrix Effect Moderate to HighLow to Moderate[11]
Throughput HighModerate[7],[11]
Cost per Sample LowHigh[7],[11]
Lower Limit of Quantification (LLOQ) Typically higherTypically lowerGeneral knowledge
Precision (%CV) <15%<15%[12]

LC-MS/MS Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • A UPLC or HPLC system capable of delivering reproducible gradients at low flow rates.

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3-0.5 mL/min
Gradient 5% B to 95% B over 3-5 minutes
Column Temperature 40°C
Injection Volume 5-10 µL

MS/MS Parameters:

  • Ionization Mode: ESI Positive

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • This compound (MW: 1570.6 Da):

    • Precursor Ion (m/z): 786.3 [M+2H]²+

    • Product Ions (m/z): To be determined by direct infusion of a standard. A common fragment ion is m/z 684.3.[13]

  • Internal Standard (Stable Isotope-Labeled):

    • Precursor Ion (m/z): To be determined based on the mass of the labeled peptide.

    • Product Ions (m/z): To be determined.

System Suitability:

Before analyzing samples, a system suitability test should be performed. This can involve injecting a known concentration of a this compound standard to ensure the system is performing correctly.[13][14] A signal height of ≥7500 counts per second for a 100 fmol/µL solution is a representative benchmark.[13]

Conclusion

The reliable quantification of this compound in blood is achievable with careful attention to pre-analytical variables and the implementation of a robust sample preparation and LC-MS/MS workflow. For high-throughput applications, protein precipitation offers a fast and economical solution. For applications requiring the highest sensitivity and minimal matrix interference, solid-phase extraction is the preferred method. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a validated method for this compound analysis.

References

Application Notes and Protocols for Synthetic [Glu1]-Fibrinopeptide B in In Vitro Coagulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic [Glu1]-Fibrinopeptide B is a high-purity peptide corresponding to the N-terminal 14 amino acid sequence of the human fibrinogen Bβ chain, which is cleaved by thrombin during the conversion of fibrinogen to fibrin (B1330869).[1] While primarily utilized as a mass spectrometry standard for system calibration and benchmarking, its specific sequence makes it a valuable tool for detailed investigations of coagulation dynamics in various in vitro settings.[2][3] These application notes provide detailed protocols for the use of synthetic this compound in chromogenic thrombin activity assays and as a calibrator in thrombin generation assays (TGAs), offering researchers robust methods to explore the enzymology of coagulation and screen potential anticoagulant or procoagulant compounds.

Principle of Application

The final step of the coagulation cascade involves the enzymatic action of thrombin on fibrinogen. Thrombin cleaves Fibrinopeptide A (FpA) and Fibrinopeptide B (FpB) from the N-termini of the fibrinogen Aα and Bβ chains, respectively.[4] This process exposes binding sites, leading to the polymerization of fibrin monomers and the formation of a stable clot. The release of FpA is a rapid event that initiates fibrin polymerization, while the subsequent, slower release of FpB is associated with the lateral aggregation of protofibrils, which strengthens the clot.[4][5]

Synthetic this compound can be employed in two primary ways in coagulation research:

  • As a direct substrate for thrombin: In chromogenic assays, the cleavage of a synthetic substrate by thrombin releases a chromophore, allowing for the quantification of thrombin activity. While other synthetic substrates are commonly used, this compound can be used in specialized assays to study the specific interaction of thrombin with its natural cleavage site on the fibrinogen Bβ chain.

  • As a calibrator in Thrombin Generation Assays (TGAs): TGAs measure the total amount of thrombin generated over time in plasma.[6][7] A known concentration of a thrombin-cleaved product, such as this compound, can be used to create a standard curve, enabling the conversion of fluorescence or absorbance signals into the concentration of generated thrombin.

Coagulation Cascade and Fibrinopeptide B Release

The coagulation cascade is a series of enzymatic reactions culminating in the generation of thrombin, which then converts soluble fibrinogen into an insoluble fibrin clot. The cascade is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_fibrin_formation Fibrin Formation Tissue Factor Tissue Factor FVIIa FVIIa Tissue Factor->FVIIa Activation FX FX FVIIa->FX Activates FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FIXa->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Monomer Fibrin Monomer Fibrinogen->Fibrin Monomer Releases FpA & FpB This compound This compound Fibrinogen->this compound Fibrin Clot Fibrin Clot Fibrin Monomer->Fibrin Clot Polymerization

Caption: The Coagulation Cascade leading to the release of this compound.

Application 1: Chromogenic Thrombin Activity Assay

This protocol describes a method to measure the activity of purified thrombin or thrombin in plasma samples using synthetic this compound as a substrate, coupled with a secondary detection system.

Experimental Protocol

Chromogenic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Thrombin Standard/Sample - [Glu1]-FpB Solution - Detection Reagent prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_sample Add Thrombin Standard or Sample to Wells prep_plate->add_sample add_fpb Add this compound Solution add_sample->add_fpb incubate Incubate at 37°C add_fpb->incubate add_detection Add Detection Reagent incubate->add_detection read_absorbance Read Absorbance at 405 nm add_detection->read_absorbance plot_curve Plot Standard Curve (Absorbance vs. Thrombin Concentration) read_absorbance->plot_curve calculate_activity Calculate Thrombin Activity in Samples plot_curve->calculate_activity TGA_Calibration_Logic cluster_calibration Calibration cluster_tga Thrombin Generation Assay cluster_quantification Quantification known_fpb Known Concentrations of This compound Standard measure_signal Measure Corresponding Fluorescence/Absorbance Signal known_fpb->measure_signal generate_curve Generate Standard Curve measure_signal->generate_curve use_curve Use Standard Curve to Convert Signal to Thrombin Concentration generate_curve->use_curve plasma_sample Plasma Sample trigger_coagulation Trigger Coagulation (e.g., with Tissue Factor) plasma_sample->trigger_coagulation monitor_signal Monitor Fluorescence/ Absorbance Signal Over Time trigger_coagulation->monitor_signal monitor_signal->use_curve thrombogram Generate Thrombogram (Thrombin Concentration vs. Time) use_curve->thrombogram

References

Application Notes and Protocols: The Role of [Glu1]-Fibrinopeptide B in Fibrin Clot Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrin (B1330869) clot formation is a critical process in hemostasis and thrombosis. The conversion of soluble fibrinogen to an insoluble fibrin mesh is initiated by the proteolytic action of thrombin, which cleaves fibrinopeptides A (FpA) and B (FpB) from the N-termini of the fibrinogen Aα and Bβ chains, respectively. The release of these fibrinopeptides exposes polymerization sites, leading to the assembly of fibrin monomers into protofibrils and their subsequent lateral aggregation to form a stable clot. [Glu1]-Fibrinopeptide B, a derivative of FpB, serves as a valuable tool for investigating the nuanced mechanisms of fibrin polymerization, particularly the role of FpB in modulating clot structure and stability. These application notes provide detailed protocols for utilizing this compound in studying fibrin clot formation.

Signaling Pathway and Logical Relationships

The formation of a fibrin clot is a well-orchestrated process. The following diagram illustrates the key steps in fibrinogen conversion to a cross-linked fibrin clot, highlighting the release of Fibrinopeptide B.

Fibrin_Clot_Formation Fibrinogen Fibrinogen Fibrin_Monomer Fibrin_Monomer Fibrinogen->Fibrin_Monomer Cleavage Thrombin Thrombin Thrombin->Fibrinogen Acts on FpA FpA Thrombin->FpA Glu1_FpB [Glu1]-FpB Thrombin->Glu1_FpB Protofibrils Protofibrils Fibrin_Monomer->Protofibrils Polymerization Fibrin_Fibers Fibrin_Fibers Protofibrils->Fibrin_Fibers Lateral Aggregation Crosslinked_Fibrin Crosslinked_Fibrin Fibrin_Fibers->Crosslinked_Fibrin Cross-linking FactorXIIIa FactorXIIIa FactorXIIIa->Fibrin_Fibers Acts on Glu1_FpB->Protofibrils Modulates

Fibrin clot formation pathway.

Experimental Applications and Protocols

Turbidimetric Analysis of Fibrin Polymerization

Turbidimetric assays are widely used to monitor the kinetics of fibrin clot formation by measuring the change in optical density over time.[1][2] Exogenously added this compound can be used to study its effect on the lag phase, polymerization rate, and final clot turbidity.

Experimental Workflow:

Turbidimetric_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Fibrinogen_sol Fibrinogen Solution Mix_Reagents Mix Fibrinogen, [Glu1]-FpB, Buffer Fibrinogen_sol->Mix_Reagents Glu1_FpB_sol [Glu1]-FpB (Varying Conc.) Glu1_FpB_sol->Mix_Reagents Buffer_sol Assay Buffer Buffer_sol->Mix_Reagents Add_Thrombin Initiate with Thrombin Mix_Reagents->Add_Thrombin Measure_OD Measure OD at 405 nm (e.g., every 30s for 1h) Add_Thrombin->Measure_OD Plot_Curve Plot OD vs. Time Measure_OD->Plot_Curve Calculate_Params Calculate Lag Time, Vmax, Max OD Plot_Curve->Calculate_Params

Workflow for turbidimetric analysis.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified human fibrinogen (e.g., 2 mg/mL) in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of this compound in deionized water. Serially dilute to obtain a range of working concentrations (e.g., 0, 1, 5, 10, 20 µM).

    • Prepare a stock solution of human α-thrombin (e.g., 1 U/mL) in assay buffer containing 5 mM CaCl₂.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of fibrinogen solution.

      • 10 µL of this compound working solution (or water for control).

      • 30 µL of assay buffer.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of thrombin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 60 minutes.[3]

  • Data Analysis:

    • Plot absorbance versus time for each concentration of this compound.

    • Determine the lag time (time to the initial increase in absorbance), the maximum rate of polymerization (Vmax, the steepest slope of the curve), and the final turbidity (maximum absorbance).

Expected Quantitative Data:

[Glu1]-FpB (µM)Lag Time (min)Vmax (mOD/min)Maximum Absorbance (OD)
0 (Control)5.2 ± 0.425.6 ± 2.10.45 ± 0.03
15.0 ± 0.326.1 ± 2.30.46 ± 0.04
54.6 ± 0.528.9 ± 2.50.49 ± 0.03
104.1 ± 0.432.5 ± 2.80.55 ± 0.05
203.5 ± 0.338.2 ± 3.10.62 ± 0.06

Note: This data is representative and illustrates the expected trend of decreased lag time and increased polymerization rate and turbidity with increasing this compound concentration, suggesting its role in promoting lateral aggregation.

Confocal Microscopy of Fibrin Clot Structure

Confocal microscopy allows for high-resolution imaging of the three-dimensional structure of fibrin clots.[4] The impact of this compound on fibrin fiber diameter, branching, and overall clot architecture can be visualized and quantified.

Protocol:

  • Reagent Preparation:

    • Prepare fibrinogen, this compound, and thrombin solutions as described in the turbidimetric assay protocol.

    • Include a fluorescently labeled fibrinogen (e.g., Alexa Fluor 488-conjugated fibrinogen) at a 1:10 ratio with unlabeled fibrinogen in the fibrinogen stock solution.

  • Clot Formation for Imaging:

    • On a glass-bottom dish, mix 25 µL of the fluorescently labeled fibrinogen solution, 5 µL of the desired this compound working solution, and 15 µL of assay buffer.

    • Initiate clotting by adding 5 µL of thrombin solution and gently mix.

    • Cover the dish and allow the clot to polymerize at room temperature for at least 1 hour in a humidified chamber to prevent drying.

  • Imaging and Analysis:

    • Image the fibrin clot using a confocal laser scanning microscope with appropriate laser lines and filters for the fluorophore used.

    • Acquire z-stacks to reconstruct the 3D clot structure.

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify fibrin fiber diameter, pore size, and branch density.

Expected Quantitative Data:

[Glu1]-FpB (µM)Average Fiber Diameter (nm)Average Pore Size (µm²)Branch Points per 100 µm²
0 (Control)120 ± 1515.2 ± 2.18 ± 2
10155 ± 2012.8 ± 1.812 ± 3

Note: This representative data suggests that the presence of this compound leads to the formation of thicker fibrin fibers and a denser, more branched clot structure.

Mass Spectrometry for Monitoring Fibrinopeptide Release

This compound is commonly used as an internal standard in mass spectrometry-based assays to quantify the release of endogenous FpB during fibrinogen cleavage.[5][6]

Protocol:

  • Sample Preparation:

    • Set up a clotting reaction as described in the turbidimetric assay, but in a microcentrifuge tube.

    • At various time points (e.g., 0, 1, 5, 10, 30 minutes), stop the reaction by adding an equal volume of a stop solution (e.g., 10% acetic acid).

    • Add a known concentration of this compound as an internal standard to each sample.

    • Centrifuge the samples to pellet the fibrin clot and collect the supernatant containing the cleaved fibrinopeptides.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a method to separate and detect endogenous FpB and the this compound standard based on their mass-to-charge ratios.

  • Data Analysis:

    • Quantify the amount of endogenous FpB released at each time point by comparing its peak area to that of the this compound internal standard.

    • Plot the concentration of released FpB versus time to determine the kinetics of its release.

Expected Quantitative Data:

Time (min)Endogenous FpB Released (pmol)
00
15.2 ± 0.6
518.9 ± 2.3
1035.1 ± 3.8
3048.5 ± 5.1

Note: This data represents a typical time course of FpB release upon thrombin activation of fibrinogen.

Conclusion

This compound is a versatile tool for elucidating the intricate process of fibrin clot formation. The protocols outlined in these application notes provide a framework for researchers to investigate the kinetics of fibrin polymerization, visualize the resulting clot architecture, and quantify the release of endogenous fibrinopeptides. Such studies are essential for understanding the molecular basis of hemostasis and for the development of novel therapeutic strategies for thrombotic disorders.

References

Troubleshooting & Optimization

troubleshooting low signal of [Glu1]-Fibrinopeptide B in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to [Glu1]-Fibrinopeptide B ([Glu1]-Fib) analysis in mass spectrometry. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected ions in mass spectrometry?

This compound is a peptide standard commonly used for the calibration and tuning of electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometers.[1][2] It is derived from the first 14 amino acids of human fibrinopeptide B.[3][4]

Under typical acidic conditions used in mass spectrometry, you can expect to observe the following primary ions:

Ion SpeciesTheoretical Monoisotopic Mass (Da)Expected m/z
[M+H]¹⁺1569.651570.6
[M+2H]²⁺1569.65785.8
[Source: Creative Proteomics][1]

Q2: What are the recommended storage and reconstitution conditions for this compound?

Proper storage and reconstitution are critical for maintaining the integrity of the peptide standard.

ConditionRecommendation
Storage (Lyophilized) Store the lyophilized powder at -20°C or lower upon receipt.[5][6]
Storage (Reconstituted) Aliquot the reconstituted peptide and store at -20°C or lower.[5] For short-term use (up to 5 days), solutions can be stored at 4-8°C, though fresh dilutions are recommended for best reproducibility.[7]
Reconstitution Solvents The peptide is generally soluble in water.[5] A common diluent is 0.1% formic acid in a mixture of water and acetonitrile (B52724) (e.g., 30% acetonitrile).[8] For very hydrophobic peptides, initial dissolution in a small amount of an organic solvent like acetonitrile, methanol, or DMSO before diluting with an aqueous solution is recommended.[4]

Q3: My this compound signal is strong initially but degrades over time. What is a likely cause?

A gradual degradation of the [Glu1]-Fib signal can occur if the peptide binds to metallic surfaces within the fluidic path of your LC-MS system.[9] Specifically, the pump heads of some systems, such as the ACQUITY UPLC M-Class Auxiliary Solvent Manager (ASM), may be made of titanium, which can bind to peptides like [Glu1]-Fib.[9]

The solution is to add an ion-pairing agent, such as maleic acid, to the lockmass solution to prevent this binding interaction.[9]

cluster_problem Problem: Signal Degradation cluster_solution Solution: Ion Pairing Agent GluFib [Glu1]-Fib Peptide Pump Titanium Pump Head GluFib->Pump Interaction Binding Binding Event Pump->Binding LowSignal Low/No Signal Binding->LowSignal GluFib_Mod [Glu1]-Fib + Maleic Acid Pump_S Titanium Pump Head GluFib_Mod->Pump_S No Binding StableSignal Stable Signal Pump_S->StableSignal

Caption: Peptide binding to titanium surfaces and the preventative solution.

Troubleshooting Guide

Q: I am observing a low, unstable, or absent signal for my this compound standard. How can I systematically troubleshoot this issue?

A low or absent signal can stem from several factors, ranging from the peptide standard itself to the mass spectrometer's settings. Follow this workflow to diagnose the root cause.

TroubleshootingWorkflow cluster_Peptide Step 1: Check Peptide Integrity cluster_Delivery Step 2: Evaluate Sample Delivery cluster_MS Step 3: Review MS Settings start Start: Low [Glu1]-Fib Signal storage Verify Storage (-20°C) start->storage reconstitution Check Reconstitution (Correct Solvent, Freshness) storage->reconstitution concentration Confirm Concentration (Not too dilute/concentrated) reconstitution->concentration contamination Check for Contaminants (Salts, Detergents) concentration->contamination If signal still low binding Consider Surface Binding (Add Ion-Pairing Agent) contamination->binding infusion Inspect Infusion Line (Clogs, Leaks) binding->infusion tune Tune & Calibrate MS infusion->tune If signal still low ionization Optimize Ion Source (Spray Stability, Voltages) tune->ionization detector Check Detector Settings (Gain, MCP Voltage) ionization->detector end Signal Restored detector->end Problem Resolved end_fail Contact Support detector->end_fail If unresolved

Caption: A systematic workflow for troubleshooting low [Glu1]-Fib signal.

Step 1: Verify Peptide Standard Integrity

Before adjusting instrument parameters, ensure the standard itself is viable.

  • Storage and Handling: Confirm that the lyophilized peptide has been consistently stored at -20°C or below.[5][6] Improper storage can lead to degradation.

  • Reconstitution: Review your reconstitution protocol. Was the correct solvent used? For best results, use freshly prepared solutions, as prolonged storage at 4°C can sometimes lead to protein loss.[7]

  • Concentration: A poor signal can result if the sample is too dilute.[10] Conversely, an overly concentrated sample can cause ion suppression, also leading to a weaker-than-expected signal.[10]

ApplicationRecommended Concentration
LockSpray Setup 500 ng/mL
Direct Infusion (Sensitivity Check) 100 fmol/µL
[Source: Waters Corporation][7]
Step 2: Assess Sample Preparation and Delivery

Issues with how the sample is prepared and introduced into the mass spectrometer are common culprits for poor signal.

  • Contamination: The presence of salts, buffers, polymers, or detergents can severely suppress the ionization of your peptide.[11] Ensure high-purity solvents and clean labware are used.

  • Adsorption/Binding: As mentioned in the FAQ, [Glu1]-Fib can adsorb to metallic surfaces in the fluidic path.[9] If you observe a signal that declines over the course of an analysis, this is a strong possibility. Consider adding an ion-pairing agent to your mobile phase or infusion solvent.[9]

  • System Priming and Leaks: For LC-MS systems, a complete loss of signal can sometimes indicate a singular system failure, such as an LC pump losing its prime (especially the organic phase pump).[12] Manually purge the pumps and check for any leaks in the fluidic path.

Step 3: Review Mass Spectrometer Parameters

If the peptide and sample delivery seem correct, the next step is to verify the instrument settings.

  • Tuning and Calibration: Regularly tune and calibrate your mass spectrometer with the appropriate standards to ensure it is operating at peak performance.[10] An incorrect or outdated calibration can lead to poor mass accuracy and signal intensity.[10]

  • Ion Source Optimization: Ensure the ion source is functioning correctly. For ESI, visually inspect the spray. An unstable spray will lead to an unstable signal. Optimize source parameters such as capillary voltage, gas flows, and temperature for your specific setup.

  • Detector Settings: Check that the detector gain or voltage is set to an appropriate level for detecting the expected amount of your standard.

Experimental Protocols

Protocol: Reconstitution and Dilution of this compound

This protocol provides a general guideline for preparing a this compound stock solution and subsequent working dilutions.

Materials:

  • Lyophilized this compound (e.g., 0.1 mg vial)[8]

  • Solvent A: HPLC-grade water with 0.1% formic acid

  • Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% formic acid

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Prepare Stock Solution:

    • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

    • Prepare the reconstitution solvent. A common choice is 0.1% formic acid in 30% acetonitrile.[8]

    • To a 0.1 mg vial of this compound, add 1.2 mL of the reconstitution solvent to create a stock solution.[8]

    • Vortex the vial for at least 2 minutes to ensure the peptide is fully dissolved.[8]

    • Centrifuge the vial briefly to collect the solution at the bottom of the tube.[8]

  • Aliquoting and Storage:

    • Divide the stock solution into smaller working aliquots (e.g., 50 µL) in low-protein-binding tubes.[8]

    • Store all unused aliquots and the remaining stock solution at -20°C or below for long-term use.[8]

  • Prepare Working Dilution (Example for LockSpray):

    • To prepare a 500 ng/mL working solution, you will need to perform a serial dilution from your stock solution.

    • Use your standard diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to dilute the stock solution to the final desired concentration.

    • Vortex the final solution gently before use. It is recommended to use freshly prepared dilutions for analysis to ensure reproducibility.[7]

References

optimizing [Glu1]-Fibrinopeptide B detection in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of [Glu1]-Fibrinopeptide B ([Glu1]-FPB) in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound ([Glu1]-FPB) is a 14-amino acid peptide released from the N-terminal of the β-chain of fibrinogen by the action of the enzyme thrombin during the conversion of fibrinogen to fibrin, a key step in blood coagulation.[1] Its concentration in biological fluids can serve as a biomarker for thrombotic events and coagulopathy. It is often used as a standard in mass spectrometry for instrument performance analysis.[2]

Q2: What are the common methods for detecting this compound?

The most common methods for the detection and quantification of [Glu1]-FPB are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and mass spectrometry (MS)-based techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).

Q3: How should this compound standards be prepared and stored?

For mass spectrometry applications, [Glu1]-FPB standards are typically dissolved in a solution of acetonitrile (B52724) and water with a small percentage of formic acid (e.g., 0.1%) to ensure proper solubility and ionization.[3] It is crucial to vortex the solution thoroughly to ensure the peptide is fully dissolved.[3] Aliquots of the stock solution should be stored at -20°C or below to prevent degradation from repeated freeze-thaw cycles.[3] For immunoassays, follow the specific instructions provided with the kit for reconstituting and storing standards.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of this compound using ELISA and Mass Spectrometry.

ELISA Troubleshooting

A common and sensitive method for quantifying [Glu1]-FPB, ELISA can be prone to issues affecting signal intensity and variability.

Problem Possible Cause Recommended Solution
No or Weak Signal Reagents not at room temperature.Allow all reagents to equilibrate to room temperature for 15-20 minutes before use.[4]
Improper storage of kit components.Verify that the kit has been stored at the recommended temperature (typically 2-8°C).[4]
Inactive substrate or conjugate.Use fresh substrate and ensure the enzyme conjugate is active. Avoid inhibitors like sodium azide (B81097) with peroxidase-based systems.
Insufficient incubation times.Follow the incubation times specified in the protocol.[5]
High Background Excessive antibody concentration.Optimize the concentration of the primary or secondary antibody by performing a titration.
Insufficient washing.Ensure thorough washing between steps to remove unbound reagents. Increase the duration of soak steps if necessary.[4]
Non-specific binding.Use an appropriate blocking buffer and ensure complete blocking.
High Coefficient of Variation (%CV) Inconsistent pipetting.Calibrate pipettes and use proper pipetting techniques to ensure accurate and consistent volumes.[5]
Temperature variation across the plate ("Edge effects").Ensure the plate is incubated in a stable temperature environment and that all reagents are at a uniform temperature before addition.[5]
Bubbles in wells.Inspect wells for bubbles before reading and remove them if present.[5]
Mass Spectrometry (LC-MS/MS) Troubleshooting

LC-MS/MS offers high specificity and sensitivity for [Glu1]-FPB quantification but can be affected by matrix effects and system performance issues.

Problem Possible Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Matrix effects (ion suppression).Optimize sample preparation to remove interfering substances. Methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[6][7] Diluting the sample may also reduce matrix effects.[8]
Suboptimal ionization.Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation of the peptide.[6]
Poor instrument performance.Calibrate the mass spectrometer and check for a stable spray. Use a system suitability standard like [Glu1]-FPB to verify performance.[9]
Poor Reproducibility / High Variability Inconsistent sample preparation.Standardize the sample preparation workflow, including protein extraction, digestion (if applicable), and cleanup steps.[10]
LC system issues.Check for leaks, ensure proper column equilibration, and verify mobile phase composition.[11]
Sample degradation.Prepare fresh samples and standards. Avoid repeated freeze-thaw cycles.[11]
Peak Tailing or Splitting Column degradation.Use a guard column and ensure the mobile phase is compatible with the column. Replace the analytical column if necessary.
Inappropriate sample diluent.Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Standard for Mass Spectrometry

This protocol is adapted from standard procedures for preparing peptide standards for LC-MS analysis.[3]

Materials:

  • This compound, lyophilized powder

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Low-binding microcentrifuge tubes

Procedure:

  • Prepare the Standard Diluent: Prepare a solution of 30% acetonitrile in water with 0.1% formic acid.

  • Reconstitute the Peptide: Add the appropriate volume of Standard Diluent to the vial containing the lyophilized this compound to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Ensure Complete Dissolution: Vortex the vial for at least 2 minutes. It is critical that the peptide is fully dissolved.[3]

  • Aliquot and Store: Aliquot the stock solution into low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or colder.[3]

  • Prepare Working Solutions: On the day of analysis, thaw an aliquot of the stock solution and prepare a series of dilutions in the Standard Diluent to create a calibration curve.

Protocol 2: General Sample Preparation for [Glu1]-FPB Detection in Plasma by LC-MS/MS

This protocol outlines a general workflow for plasma sample preparation to minimize matrix effects.

Materials:

  • Plasma sample collected with an appropriate anticoagulant

  • Internal standard (e.g., stable isotope-labeled [Glu1]-FPB)

  • Protein precipitation agent (e.g., cold acetonitrile)

  • Solid-phase extraction (SPE) cartridges (optional, for enhanced cleanup)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Spike with Internal Standard: Add a known amount of the internal standard to each plasma sample, standard, and quality control sample.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase used for the LC-MS analysis.

  • (Optional) Solid-Phase Extraction (SPE): For cleaner samples, the supernatant from step 5 can be further purified using SPE. This involves conditioning the cartridge, loading the sample, washing away impurities, and eluting the analyte of interest.

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Visualizations

Coagulation_Cascade_and_FPB_Release cluster_pathway Simplified Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Fibrin_Monomer Fibrin_Monomer Thrombin->Fibrin_Monomer Cleavage Fibrinogen Fibrinogen Glu1_FPB Glu1_FPB Fibrinogen->Glu1_FPB Thrombin action Fibrin_Polymer Fibrin_Polymer Fibrin_Monomer->Fibrin_Polymer Polymerization

Caption: Release of this compound from Fibrinogen by Thrombin.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma_Sample Protein_Precipitation Protein_Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Evaporation_Reconstitution Evaporation_Reconstitution Supernatant_Collection->Evaporation_Reconstitution LC_Separation LC_Separation Evaporation_Reconstitution->LC_Separation Injection MS_Detection MS_Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Caption: Workflow for [Glu1]-FPB analysis by LC-MS/MS.

References

common issues with [Glu1]-Fibrinopeptide B immunoassay cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Glu1]-Fibrinopeptide B immunoassays. Our aim is to help you identify and resolve common issues related to assay performance, with a particular focus on cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound (FPB) is a 14-amino-acid peptide released from the N-terminus of the Bβ chain of fibrinogen by the enzymatic action of thrombin during the conversion of fibrinogen to fibrin (B1330869). Its presence in circulation is a direct indicator of thrombin activity and intravascular fibrin formation, making it a valuable biomarker in studies related to thrombosis, coagulation, and fibrinolysis.

Q2: What are the common types of immunoassays used for this compound?

Competitive enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are the most common formats for the quantification of this compound. These assays are highly sensitive and specific, allowing for the detection of the peptide in complex biological matrices like plasma.

Q3: What does immunoassay cross-reactivity mean in the context of this compound?

Cross-reactivity occurs when the antibodies in the immunoassay bind to molecules other than this compound. These cross-reacting molecules often have a similar structure to this compound. This can lead to inaccurate quantification and misinterpretation of results. Potential cross-reactants for a this compound immunoassay include:

  • Fibrinopeptide A (FPA): Released simultaneously with FPB from fibrinogen.

  • Intact Fibrinogen: The precursor protein from which FPB is cleaved.

  • Fibrin(ogen) Degradation Products (FDPs): Fragments generated during the breakdown of fibrinogen and fibrin.

  • Other Fibrinopeptide B variants: Such as those with post-translational modifications or truncations (e.g., Des-Arg Fibrinopeptide B).

Q4: How can I determine the specificity of my this compound immunoassay?

The specificity of an immunoassay is determined by testing its cross-reactivity with a panel of structurally related and unrelated molecules. This is typically done using a competitive immunoassay format where the potential cross-reactant is added at various concentrations to see if it displaces the binding of the specific analyte, this compound.

Troubleshooting Guide

Issue 1: Higher than Expected this compound Concentrations

Possible Cause: Cross-reactivity with other molecules in the sample.

Troubleshooting Steps:

  • Review Assay Specificity Data: Check the manufacturer's data sheet for your immunoassay kit for any provided cross-reactivity data.

  • Perform a Cross-Reactivity Experiment: If data is not available or insufficient, you can perform your own cross-reactivity assessment. See the detailed experimental protocol below.

  • Sample Dilution: Serially diluting your sample can sometimes reduce the impact of low-affinity cross-reactants. If the measured concentration does not decrease linearly with dilution, cross-reactivity may be a factor.

  • Consider a Different Antibody: If significant cross-reactivity is confirmed, consider using an alternative immunoassay with a more specific monoclonal antibody.

Issue 2: High Background Signal in the Assay

Possible Cause: Non-specific binding of antibodies to the plate or other sample components.

Troubleshooting Steps:

  • Optimize Blocking: Ensure that the blocking buffer is fresh and that the blocking step is performed for the recommended time and temperature. You may need to try different blocking agents (e.g., BSA, non-fat dry milk).

  • Increase Wash Steps: Increase the number and rigor of wash steps to remove unbound antibodies and other interfering substances.

  • Check Reagent Quality: Ensure all reagents, especially the antibody conjugates and substrates, are not expired and have been stored correctly.

Issue 3: Poor Assay Precision (High Coefficient of Variation)

Possible Cause: Inconsistent experimental technique or reagent handling.

Troubleshooting Steps:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and fresh tips for each sample and reagent.

  • Thorough Mixing: Ensure all reagents and samples are thoroughly mixed before addition to the plate.

  • Consistent Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all wells and plates. Avoid "edge effects" by ensuring even temperature distribution across the plate.

Quantitative Data on Cross-Reactivity

Potential Cross-ReactantStructural Relationship to [Glu1]-FPBExample % Cross-Reactivity (Illustrative)
Fibrinopeptide ACo-released from Fibrinogen< 0.1%
Intact Human FibrinogenPrecursor Protein< 1%
Fibrin Degradation Product D-DimerDownstream Degradation Product< 0.5%
Des-Arg Fibrinopeptide BN-terminally truncated FPBVariable, can be significant

Experimental Protocols

Protocol for Determining Immunoassay Cross-Reactivity

This protocol describes a competitive ELISA approach to determine the percentage cross-reactivity of a potential interfering substance in a this compound immunoassay.

Materials:

  • This compound ELISA kit (or individual components: capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution)

  • This compound standard

  • Potential cross-reactants (e.g., Fibrinopeptide A, Fibrinogen, FDPs)

  • Assay buffer

  • Wash buffer

  • Microplate reader

Procedure:

  • Prepare a standard curve for this compound according to the manufacturer's instructions. This will be used to determine the 50% binding concentration (IC50) of the target analyte.

  • Prepare serial dilutions of the potential cross-reactant in the assay buffer. The concentration range should be wide enough to potentially inhibit the binding of this compound.

  • Run the competitive ELISA with the following modifications:

    • In separate wells, add a constant, known concentration of this compound (ideally the concentration that gives approximately 50% of the maximum signal).

    • To these wells, add the different concentrations of the potential cross-reactant.

    • Include control wells with only this compound (for maximum signal) and wells with no this compound (for background).

  • Follow the remaining steps of the ELISA protocol (incubation, washing, addition of detection antibody, substrate, and stop solution).

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the cross-reactant.

  • Determine the IC50 of the cross-reactant. This is the concentration of the cross-reactant that causes 50% inhibition of the binding of this compound.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

Cross_Reactivity_Workflow cluster_assay Competitive ELISA cluster_analysis Data Analysis Prep_Std Prepare [Glu1]-FPB Standard Curve Add_FPB Add Constant [Glu1]-FPB (at approx. IC50) Prep_CR Prepare Serial Dilutions of Potential Cross-Reactant Add_CR Add Dilutions of Cross-Reactant Prep_CR->Add_CR Incubate Incubate, Wash, Add Detection Reagents Add_FPB->Incubate Add_CR->Incubate Measure_Abs Measure Absorbance Incubate->Measure_Abs Calc_Inhibit Calculate % Inhibition Measure_Abs->Calc_Inhibit Det_IC50 Determine IC50 of Cross-Reactant Calc_Inhibit->Det_IC50 Calc_CR Calculate % Cross-Reactivity Det_IC50->Calc_CR

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Fibrinogen_Cleavage_Pathway Fibrinogen Fibrinogen Thrombin Thrombin Fibrinogen->Thrombin Plasmin Plasmin Fibrinogen->Plasmin Fibrin_Monomer Fibrin Monomer Thrombin->Fibrin_Monomer FPA Fibrinopeptide A (Potential Cross-Reactant) Thrombin->FPA FPB This compound (Target Analyte) Thrombin->FPB Fibrin_Polymer Fibrin Polymer Fibrin_Monomer->Fibrin_Polymer FactorXIIIa Factor XIIIa Fibrin_Polymer->FactorXIIIa Crosslinked_Fibrin Cross-linked Fibrin FactorXIIIa->Crosslinked_Fibrin Crosslinked_Fibrin->Plasmin FDPs Fibrin(ogen) Degradation Products (FDPs) (Potential Cross-Reactants) Plasmin->FDPs

Caption: Fibrinogen Cleavage and Potential Cross-Reactants.

References

Technical Support Center: Improving Peak Resolution for [Glu1]-Fibrinopeptide B in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the High-Performance Liquid Chromatography (HPLC) analysis of [Glu1]-Fibrinopeptide B. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant for HPLC analysis?

A1: this compound is a 14-amino acid human peptide with the sequence Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg.[1] It is commonly used as a mass spectrometry standard.[1][2] Understanding its properties is crucial for method development.

PropertyValueReference
Amino Acid Sequence Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg[1]
Molecular Weight 1570.57 g/mol
Biological Source Human
Typical Formulation Lyophilized from 0.1% TFA in H₂O[1]

Q2: What is the most common HPLC method for analyzing peptides like this compound?

A2: Reversed-phase chromatography (RPC) is the predominant HPLC technique for peptide separations, including peptide mapping.[3] This method offers excellent resolving power and is compatible with volatile mobile phases, making it ideal for subsequent mass spectrometry (MS) analysis.[3]

Q3: What are the primary HPLC parameters I should adjust to improve peak resolution?

A3: The three key factors that influence peak resolution are the retention factor (k), selectivity (α), and column efficiency (N).[4] These are primarily controlled by adjusting the mobile phase composition (especially the organic solvent percentage and pH), column chemistry, column temperature, and flow rate.[4][5][6]

Troubleshooting Guides

This section addresses specific peak shape and resolution problems you may encounter during the analysis of this compound.

Problem: Poor Resolution / Co-eluting Peaks

Q4: My this compound peak is not well separated from other peaks. How can I improve the resolution?

A4: To improve the separation of co-eluting peaks, you can systematically adjust several parameters. The goal is to alter the selectivity and/or increase the column efficiency.

Summary of Strategies to Improve Resolution

ParameterActionExpected OutcomeConsiderations
Mobile Phase: Gradient Make the gradient shallower (e.g., decrease the %B/min slope).Increases the separation between closely eluting peaks without significantly increasing run time.[6][7]This is often the most effective first step for improving the separation of complex mixtures.[7]
Mobile Phase: Solvent Change the organic solvent (e.g., from acetonitrile (B52724) to methanol).Alters selectivity (α) which can change the elution order and spacing of peaks.[4]Acetonitrile generally provides lower viscosity and better UV transparency.[8]
Mobile Phase: pH Adjust the pH of the aqueous mobile phase.For ionizable peptides, pH changes can significantly alter retention and selectivity.[9][10] Using a low pH (e.g., with 0.1% TFA) is common to ensure consistent ionization.[7]Ensure the pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[8][11]
Column: Stationary Phase Switch to a different column chemistry (e.g., C18 to C8 or Phenyl).Different stationary phases provide different selectivities.[5] C4 or C8 columns may be suitable for peptides where C18 is too retentive.[5]Always start method development on a robust, high-quality column.[5]
Column: Particle Size Use a column with smaller particles (e.g., 5 µm to 3 µm).Increases column efficiency (N), leading to sharper peaks and better resolution.[12][13]This will increase system backpressure.[12]
Column: Dimensions Use a longer column.Increases column efficiency (N), which can improve resolution.[12][13]This will lead to longer run times and higher backpressure.[12]
Temperature Adjust the column temperature.Can change selectivity and improve efficiency.[14] Higher temperatures decrease viscosity, which can lead to sharper peaks.[6][13]The effect is analyte-dependent; resolution may increase or decrease. Consistent temperature control is critical for reproducibility.
Flow Rate Decrease the flow rate.Generally improves resolution by allowing more time for partitioning.[6][15]This will increase the analysis time.[15]

Troubleshooting Workflow for Poor Peak Resolution

G start Poor Resolution grad Optimize Gradient Slope (Make shallower) start->grad solvent Change Organic Solvent (e.g., ACN to MeOH) grad->solvent No improvement resolved Resolution Acceptable grad->resolved Improved column Change Column (Different stationary phase or particle size) solvent->column No improvement solvent->resolved Improved temp Adjust Temperature column->temp No improvement column->resolved Improved flow Decrease Flow Rate temp->flow No improvement temp->resolved Improved flow->resolved Improved

Caption: A step-by-step workflow for troubleshooting poor HPLC peak resolution.

Problem: Peak Tailing

Q5: My this compound peak is asymmetrical with a pronounced tail. What causes this and how can I fix it?

A5: Peak tailing is a common issue in peptide analysis, often caused by unwanted secondary interactions between the analyte and the stationary phase.

Common Causes and Solutions for Peak Tailing

Potential CauseSolution(s)
Secondary Silanol (B1196071) Interactions The peptide interacts with charged silanol groups on the silica (B1680970) support. This is a very common cause for basic peptides. Solutions: • Lower the mobile phase pH (e.g., to pH 2-3 with TFA or formic acid) to suppress silanol ionization.[16][17] • Use a well-endcapped, modern HPLC column designed to minimize silanol interactions.[7][18]
Column Contamination / Blockage Strongly adsorbed sample components accumulate at the column inlet. Solutions: • Use a guard column and replace it regularly.[18] • If the column is contaminated, try reverse flushing it with a strong solvent (if the manufacturer allows).[16] • If the problem persists, replace the analytical column.[16]
Column Void A void or channel forms at the head of the column bed. Solution: • Replace the column. Voids are often caused by pressure shocks or using a mobile phase outside the column's stable pH range.[16][17]
Interfering Peak A small, unresolved impurity is hiding on the tail of the main peak. Solution: • Improve the separation by following the steps in the "Poor Resolution" section (Q4).[16]
Problem: Peak Fronting

Q6: My peak is asymmetrical with a sloping front. What should I investigate?

A6: Peak fronting is typically caused by non-ideal conditions related to the sample concentration, injection solvent, or column health.

Common Causes and Solutions for Peak Fronting

Potential CauseSolution(s)
Sample Overload Injecting too much sample mass or volume overwhelms the stationary phase. Solutions: • Dilute the sample.[16][19] • Reduce the injection volume.[16][19]
Incompatible Injection Solvent The sample is dissolved in a solvent that is significantly stronger than the mobile phase at the start of the gradient. This causes the analyte band to spread before the separation begins. Solution: • Whenever possible, dissolve and inject the sample in the initial mobile phase.[16][19][20]
Column Collapse The packed bed of the column has collapsed, creating a void. This is less common with modern columns. Solution: • Replace the column and investigate operating conditions (e.g., pressure spikes, incompatible solvents) that may have caused the collapse.[19][21]

Experimental Protocols

Protocol 1: General Method Development Strategy for this compound

This protocol provides a starting point for developing a robust reversed-phase HPLC method.

  • Column Selection:

    • Start with a high-quality C18 column with a pore size of 130 Å to 300 Å and a particle size of 3.5 µm or smaller.[7][12] A common dimension is 2.1 x 150 mm.[12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA or 0.1% FA in HPLC-grade acetonitrile (ACN).

  • Initial Gradient Screening:

    • Set the column temperature to 40-60 °C.[13]

    • Set a flow rate appropriate for the column diameter (e.g., 0.3 mL/min for a 2.1 mm ID column).

    • Run a broad screening gradient, for example, 5% to 65% B over 30 minutes.[10]

  • Gradient Optimization:

    • Based on the retention time from the screening run, create a focused, shallower gradient around the elution point of this compound to improve resolution.[7] For example, if the peptide elutes at 40% B, try a new gradient of 30% to 50% B over 20 minutes.

  • Sample Preparation:

    • Reconstitute the lyophilized peptide in the initial mobile phase (e.g., 95% A / 5% B) to a suitable concentration (e.g., 0.1-1.0 mg/mL).[16]

Logical Flow for Addressing Peak Shape Issues

G cluster_causes Investigate Potential Causes cluster_solutions Apply Solutions start Peak Shape Issue (Tailing, Fronting, Split) overload Sample Overload? (Concentration / Volume) start->overload solvent Injection Solvent Stronger than Mobile Phase? start->solvent column_health Column Health? (Contamination, Void) start->column_health mobile_phase Mobile Phase Issue? (Incorrect pH, Buffer) start->mobile_phase sol_overload Dilute Sample or Reduce Injection Volume overload->sol_overload sol_solvent Inject in Mobile Phase solvent->sol_solvent sol_column Use Guard Column, Flush, or Replace Column column_health->sol_column sol_mobile_phase Prepare Fresh Mobile Phase, Adjust pH mobile_phase->sol_mobile_phase resolved Peak Shape Acceptable sol_overload->resolved sol_solvent->resolved sol_column->resolved sol_mobile_phase->resolved

Caption: A logical diagram for diagnosing and solving common HPLC peak shape problems.

References

Technical Support Center: Quantification of [Glu1]-Fibrinopeptide B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of [Glu1]-Fibrinopeptide B (Glu-Fib).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a standard?

A1: this compound is a peptide with the amino acid sequence EGVNDNEEGFFSAR.[1] It is a derivative of human Fibrinopeptide B, a cleavage product of fibrinogen during blood coagulation. Due to its well-defined monoisotopic mass of 1569.65 Da, it is frequently used as a mass spectrometry standard for system calibration, tuning, and performance verification.[2] Under typical acidic conditions used in LC-MS, it predominantly forms +1 (m/z 1570.6) and +2 (m/z 785.8) ions, making it a useful reference compound.[2]

Q2: What are matrix effects and how do they impact the quantification of this compound?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In biological samples like plasma or serum, these interfering substances can include salts, lipids, and proteins. Matrix effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which compromise the accuracy and reproducibility of quantification. For this compound, significant matrix effects can arise from the complex biological sample, leading to inaccurate measurements.

Q3: What are the common sample preparation techniques to mitigate matrix effects for this compound analysis?

A3: The most common sample preparation techniques to reduce matrix effects for peptide analysis, including for this compound, are:

  • Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile (B52724), methanol) is added to the plasma or serum sample to precipitate proteins. While effective at removing a large portion of proteins, it may not completely eliminate all interfering substances.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from matrix components based on their differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a suitable solvent. SPE can significantly reduce matrix effects, leading to cleaner samples and improved assay performance.

Q4: Should I use an internal standard for the quantification of this compound?

A4: Yes, using an internal standard (IS) is highly recommended to compensate for variability in sample preparation and matrix effects. The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects. This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS is not commercially available, a structurally similar peptide that does not occur endogenously in the sample can be considered as an alternative.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no this compound signal 1. Poor recovery during sample preparation: The chosen extraction method may not be optimal for this compound. 2. Significant ion suppression: High levels of co-eluting matrix components are interfering with ionization. 3. Instrument sensitivity issues: The mass spectrometer may not be properly calibrated or tuned.1. Optimize sample preparation: Evaluate different protein precipitation solvents or SPE sorbents. See the Data Presentation section for a comparison of methods for similar peptides. 2. Improve chromatographic separation: Modify the LC gradient to better separate this compound from interfering matrix components. 3. Perform instrument calibration and tuning: Use a fresh solution of this compound to calibrate and tune the mass spectrometer according to the manufacturer's recommendations.
High variability in results 1. Inconsistent sample preparation: Manual extraction steps can introduce variability. 2. Fluctuating matrix effects: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement. 3. Non-specific binding: Peptides can adsorb to plasticware, leading to sample loss.1. Automate sample preparation: If possible, use automated liquid handling systems for more consistent extractions. 2. Use a stable isotope-labeled internal standard: A SIL-IS is the most effective way to correct for variable matrix effects. 3. Use low-binding tubes and pipette tips: Minimize non-specific binding by using appropriate consumables.
Poor peak shape 1. Suboptimal chromatographic conditions: The mobile phase composition or gradient may not be suitable for this compound. 2. Column degradation: The analytical column may be fouled or have lost its efficiency.1. Optimize LC method: Adjust the mobile phase pH, organic solvent, or gradient slope. 2. Wash or replace the analytical column: Flush the column with a strong solvent or replace it if its performance has deteriorated.
Interfering peaks 1. Insufficient sample cleanup: The sample preparation method is not adequately removing all matrix components. 2. Co-eluting endogenous peptides: Other peptides from the biological matrix may have similar retention times and mass-to-charge ratios.1. Enhance sample preparation: Switch to a more selective method like SPE. 2. Increase chromatographic resolution: Use a longer column or a shallower gradient to separate the interfering peaks from this compound.

Data Presentation

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (Acetonitrile) Somatostatin>50High[3]
Protein Precipitation (Ethanol) Somatostatin>50High[3]
Solid-Phase Extraction (Mixed-mode Anion Exchange) Somatostatin>20Low[3]
Protein Precipitation (Acetonitrile) GLP-2>50High[3]
Protein Precipitation (Ethanol) GLP-2>50High[3]
Solid-Phase Extraction (Mixed-mode Anion Exchange) GLP-2>20Low[3]

Note: This data is for illustrative purposes and the optimal method for this compound should be empirically determined.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol is based on manufacturer recommendations for preparing this compound standards.

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the lyophilized this compound vial to equilibrate to room temperature.

    • Reconstitute the peptide in an appropriate volume of a solvent in which it is soluble (e.g., a small amount of acetonitrile or methanol (B129727) followed by dilution with water).

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with a suitable buffer, such as 0.1% formic acid in water/acetonitrile.

Representative LC-MS/MS Method for Quantification in Human Plasma

This is a general protocol and should be optimized for your specific instrumentation and experimental needs.

a. Sample Preparation (Solid-Phase Extraction - SPE)

SPE_Workflow plasma Plasma Sample is_spike Spike with Internal Standard plasma->is_spike load Load Sample is_spike->load condition Condition SPE Cartridge (e.g., Methanol, Water) condition->load wash1 Wash 1 (e.g., 5% Methanol in Water) load->wash1 wash2 Wash 2 (e.g., to remove polar interferences) wash1->wash2 elute Elute this compound (e.g., Acetonitrile with 0.1% Formic Acid) wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

b. LC-MS/MS Parameters

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 60% B over 5-10 minutes)

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor the precursor to product ion transitions for this compound (e.g., for the +2 precursor ion) and its internal standard.

Assessing Matrix Effects

Matrix_Effect_Assessment start Start prep_a Prepare Standard in Solvent start->prep_a prep_b Prepare Blank Plasma Extract start->prep_b analyze_a Analyze Sample A (Solvent) prep_a->analyze_a spike_b Spike Standard into Blank Extract prep_b->spike_b analyze_b Analyze Sample B (Matrix) spike_b->analyze_b compare Compare Peak Areas (A vs. B) analyze_a->compare analyze_b->compare calculate Calculate Matrix Effect (%) = (B/A) * 100 compare->calculate end End calculate->end

Caption: Workflow for Quantitative Assessment of Matrix Effects.

This guide provides a starting point for addressing challenges related to matrix effects in the quantification of this compound. For optimal results, it is crucial to perform thorough method development and validation for your specific application.

References

how to improve the solubility of synthetic [Glu1]-Fibrinopeptide B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic [Glu1]-Fibrinopeptide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and solubilization of this peptide.

Troubleshooting Guide: Solubility Issues

If you are encountering difficulties in dissolving synthetic this compound, please follow the troubleshooting workflow outlined below. It is highly recommended to test the solubility on a small aliquot of the peptide before attempting to dissolve the entire sample.[1][2]

G cluster_0 Troubleshooting Workflow for this compound Solubility A Start: Lyophilized Peptide B Is the peptide dissolving in sterile, deionized water? A->B C Successful Solubilization Proceed with experiment B->C Yes D Issue: Poor Solubility in Water B->D No E Analyze Peptide Sequence: - Sequence: EGVNDNEEGFFSAR - Acidic Residues (D, E): 4 - Basic Residue (R): 1 - Net Charge is Acidic D->E F Adjust pH to Basic Conditions (e.g., 10% Ammonium (B1175870) Bicarbonate) E->F G Does the peptide dissolve? F->G G->C Yes H Issue: Still Insoluble G->H No I Use a minimal amount of organic co-solvent (e.g., DMSO) H->I J Does the peptide dissolve? I->J J->C Yes K Issue: Persistent Insolubility J->K No L Consider Sonication or Gentle Warming K->L M Does the peptide dissolve? L->M M->C Yes N Contact Technical Support M->N No

Caption: A step-by-step guide to troubleshoot solubility issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence and molecular weight of synthetic this compound?

A1: The amino acid sequence is Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg.[3][4][5][6][7] The approximate molecular weight is 1570.6 Da.[5][6][7][8][9]

Q2: My this compound is not dissolving in water. What should I do?

A2: While some suppliers indicate that this compound is freely soluble in water, difficulties can arise.[9] Based on its amino acid sequence, the peptide is acidic due to a higher number of acidic residues (Aspartic acid - D, Glutamic acid - E) compared to basic residues (Arginine - R).[3][4][5] Therefore, if you encounter solubility issues in neutral water, we recommend trying to dissolve it in a slightly basic solution.[1][10]

Q3: What kind of basic solution should I use?

A3: A common and effective method is to use a volatile buffer such as 10% ammonium bicarbonate solution.[10] Add the basic solution dropwise while vortexing until the peptide dissolves.

Q4: Can I use an organic solvent to dissolve the peptide?

A4: Yes, if adjusting the pH is not successful or not desired for your experimental setup. For peptides with hydrophobic characteristics, a small amount of an organic co-solvent can be used.[1][10] We recommend first dissolving the peptide in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then slowly adding your aqueous buffer to the desired concentration.[11] Be mindful that DMSO may interfere with certain biological assays, so it's crucial to keep its final concentration low (typically <1% v/v).[10]

Q5: Are there any other physical methods to improve solubility?

A5: Yes, sonication can help break up aggregates and aid in dissolution.[10][12] Gentle warming of the solution can also improve solubility, but care must be taken to avoid temperatures that could degrade the peptide.[10][12]

Q6: How should I store the reconstituted this compound solution?

A6: Once dissolved, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.[4][9]

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment

This protocol is recommended as the first-line approach for dissolving this compound.

Materials:

  • Lyophilized this compound

  • Sterile, deionized water

  • 10% (w/v) Ammonium Bicarbonate solution

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Add a small, measured amount of sterile, deionized water to the vial to create a concentrated stock solution.

  • Vortex the solution gently.

  • If the peptide does not fully dissolve, add the 10% ammonium bicarbonate solution dropwise.

  • Vortex the solution between each addition until the peptide is completely dissolved.

  • Once dissolved, the solution can be diluted with the desired experimental buffer.

Protocol 2: Solubilization using an Organic Co-solvent

This protocol should be used if pH adjustment is not effective or suitable for the intended application.

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, deionized water or desired aqueous buffer

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the lyophilized peptide to room temperature.

  • Add a minimal volume of DMSO to the vial to dissolve the peptide. For example, for 1 mg of peptide, start with 10-20 µL of DMSO.

  • Vortex gently until the peptide is fully dissolved.

  • Slowly add the aqueous buffer to the dissolved peptide solution in a dropwise manner while vortexing.

  • Bring the solution to the final desired concentration, ensuring the final concentration of DMSO is compatible with your experimental system.

G cluster_1 Experimental Workflow for Solubilization Start Start: Lyophilized Peptide Protocol1 Protocol 1: pH Adjustment Start->Protocol1 Decision Is the peptide soluble? Protocol1->Decision Protocol2 Protocol 2: Organic Co-solvent Success Peptide Solubilized Protocol2->Success Decision->Success Yes Failure Try Alternative Method Decision->Failure No Failure->Protocol2

Caption: Recommended workflow for selecting a solubilization protocol for this compound.

Quantitative Data Summary

MethodSolvent/ReagentRecommended ConcentrationTarget Peptide State
pH Adjustment Ammonium Bicarbonate10% (w/v)Acidic Peptides
Organic Co-solvent DMSOMinimal volume for initial dissolution; <1% final concentrationHydrophobic Peptides
Physical Method SonicationN/AAiding dissolution
Physical Method Gentle WarmingN/AAiding dissolution

References

quality control measures for [Glu1]-Fibrinopeptide B standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and troubleshooting of [Glu1]-Fibrinopeptide B ([Glu1]-FPB) standards used in mass spectrometry and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic peptide with the amino acid sequence Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg.[1][2][3][4][5] It is primarily used as a mass spectrometry (MS) standard for system assessment, calibration, and performance testing in proteomic research.[3][6][7][8] It helps in analyzing the performance of mass spectrometers and LC-instruments, correcting for mass drift, and can be used for two-point calibration.[3]

Q2: What are the typical specifications for a this compound standard?

A2: Typical specifications for a this compound standard are summarized in the table below.

ParameterSpecificationSource(s)
Molecular Weight 1570.6 g/mol [3][6]
Appearance Lyophilized white powder[2][6]
Purity Typically >90% or >95% as determined by HPLC[2][3][4][6][7]
Sequence Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg[1][2][3][4][5]

Q3: How should I properly store and handle the this compound standard?

A3: Proper storage is critical to maintain the integrity of the standard.

  • Lyophilized Powder: Upon receipt, the lyophilized peptide should be stored at -20°C or lower.[2][4][6] It is shipped at ambient temperature.[6]

  • Reconstituted Peptide: After reconstitution, the solution can be aliquoted and stored at -20°C or lower.[2][6] The shelf life of a reconstituted standard can be up to one week. For longer-term storage, freezing aliquots at -80°C for up to 3 months is recommended.

Q4: How do I reconstitute the lyophilized this compound standard?

A4: this compound is generally soluble in water.[6] For mass spectrometry applications, a common diluent is 0.1% formic acid in an acetonitrile (B52724)/water mixture.[9] A specific protocol involves adding the diluent to the vial, vortexing for at least 2 minutes to ensure complete dissolution, and then centrifuging to collect the solution at the bottom of the vial.[9] For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first, followed by dilution with water, can be effective.[10]

Troubleshooting Guide

Issue 1: Low or No Signal in Mass Spectrometry

Potential Cause Troubleshooting Step
Improper Reconstitution Ensure the peptide is fully dissolved. Vortex the vial for at least 2 minutes after adding the solvent.[9] For difficult-to-dissolve peptides, consider using a small amount of organic solvent (e.g., DMSO) before adding the aqueous solution.[10]
Peptide Degradation Check the storage conditions of both the lyophilized powder and the reconstituted solution. Ensure they have been stored at the recommended temperatures (-20°C or lower).[2][6] Avoid repeated freeze-thaw cycles.
Adsorption to Surfaces The peptide may bind to certain surfaces. For instance, the signal of this compound can degrade when delivered by systems with titanium pump heads due to binding.[11] In such cases, the addition of ion-pairing agents like maleic acid to the lockmass solution can prevent this issue.[11]
Instrument Sensitivity Verify the mass spectrometer's performance using a known, stable standard. Check instrument parameters such as ionization source settings and detector voltage.

Issue 2: Inaccurate Mass Measurement

Potential Cause Troubleshooting Step
Instrument Calibration Recalibrate the mass spectrometer. This compound itself is often used for this purpose.[3] Ensure the correct calibrant masses are being used.
Sample Contamination Ensure that the solvent and any additives are of high purity. Contaminants can interfere with mass accuracy.
Incorrect Isotopic Peak Selection Verify that the monoisotopic peak is being used for mass determination. Under acidic conditions, [Glu1]-FPB can produce a +1 ion (m/z 1570.6) and a +2 ion (m/z 785.8).

Issue 3: Poor Peak Shape or Multiple Peaks in HPLC Analysis

Potential Cause Troubleshooting Step
Peptide Aggregation Try altering the solvent composition or pH to disrupt aggregates. Sonication of the sample may also be helpful.
Column Overloading Reduce the amount of sample injected onto the HPLC column.
Improper Mobile Phase Ensure the mobile phase composition is appropriate for the peptide and the column. A common mobile phase for [Glu1]-FPB analysis is a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.[1]
Peptide Impurities The presence of multiple peaks could indicate impurities. The purity of the standard should be verified against the certificate of analysis.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for assessing the purity of a this compound standard.

  • System Preparation:

    • HPLC System: An Agilent ZORBAX SB-Aq column (4.6 mm x 250 mm, 5 µm particle size) or equivalent.[1]

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[1]

    • Mobile Phase B: Acetonitrile with 0.1% TFA.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Detection: UV at 210 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Reconstitute the this compound standard in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main this compound peak by the total peak area of all peaks and multiplying by 100.

Protocol 2: Purity Assessment by Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)

This is a reference method for the high-accuracy determination of peptide purity.[12][13]

  • Hydrolysis:

    • The this compound sample is hydrolyzed in HCl to break it down into its constituent amino acids.[12] The hydrolysis time should be optimized (e.g., ranging from 6 to 96 hours).[13]

  • Isotope Dilution:

    • Known amounts of various isotope-labeled amino acids are added to the hydrolyzed sample.[12]

  • Derivatization:

    • The amino acid mixture is derivatized to make it volatile for GC analysis. The derivatization temperature and time should be optimized (e.g., 60°C for 40 minutes).[13]

  • GC-IDMS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • The mass spectrometer is used to measure the ratio of the native amino acids to their isotope-labeled counterparts.

  • Purity Calculation:

    • The purity of the this compound is calculated based on the measured amino acid ratios and the known amount of isotope-labeled standards added. This method can achieve high accuracy, with one study reporting a purity of (0.715 ± 0.012) g/g.[1][12]

Visualizations

QC_Workflow cluster_prep Sample Preparation cluster_analysis Quality Control Analysis cluster_results Results & Decision start Receive [Glu1]-FPB Standard store Store at -20°C or below start->store reconstitute Reconstitute in appropriate solvent store->reconstitute hplc Purity Check (HPLC) reconstitute->hplc ms Identity & Purity (Mass Spectrometry) reconstitute->ms pass Purity & Identity Confirmed? hplc->pass ms->pass use Use in Experiments pass->use Yes troubleshoot Troubleshoot pass->troubleshoot No

Caption: Quality control workflow for this compound standard.

Troubleshooting_Tree issue Low or No MS Signal check_recon Check Reconstitution (Complete Dissolution?) issue->check_recon check_storage Check Storage (Correct Temperature?) check_recon->check_storage Yes solution_recon Re-dissolve thoroughly (Vortex, use organic solvent) check_recon->solution_recon No check_adsorption Consider Adsorption (e.g., to Titanium parts?) check_storage->check_adsorption Yes solution_storage Use fresh aliquot, review storage protocol check_storage->solution_storage No check_instrument Check Instrument Performance check_adsorption->check_instrument Yes solution_adsorption Use ion-pairing agent (e.g., maleic acid) check_adsorption->solution_adsorption No solution_instrument Calibrate and tune instrument check_instrument->solution_instrument

Caption: Troubleshooting decision tree for low MS signal.

References

Validation & Comparative

Validating [Glu1]-Fibrinopeptide B as a Biomarker for Thrombosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate diagnosis of thrombosis is critical for preventing severe cardiovascular events. While D-dimer is a widely used biomarker for ruling out venous thromboembolism (VTE), its low specificity often leads to unnecessary imaging tests. This guide provides a comprehensive comparison of [Glu1]-Fibrinopeptide B (FPB) as a potential alternative or complementary biomarker for thrombosis, presenting available experimental data and detailed methodologies to aid in its validation.

The Coagulation Cascade and Biomarker Generation

Thrombosis is the formation of a blood clot inside a blood vessel, obstructing the flow of blood through the circulatory system. The formation of this clot, or thrombus, is a complex process known as the coagulation cascade. This cascade involves a series of enzymatic reactions that ultimately lead to the conversion of soluble fibrinogen into insoluble fibrin (B1330869) strands, which form the meshwork of the clot.

During this process, the enzyme thrombin cleaves two small peptides from each fibrinogen molecule: Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB). The release of these fibrinopeptides is a direct indicator of active coagulation. This compound is a specific form of FPB. The measurement of these cleavage products in circulation can, therefore, serve as a direct marker of thrombus formation.

In contrast, D-dimer is a degradation product of cross-linked fibrin, generated when a clot is broken down by the fibrinolytic system. Its presence indicates that both coagulation and fibrinolysis have occurred.

Coagulation_Cascade cluster_coagulation Coagulation cluster_fibrinolysis Fibrinolysis Fibrinogen Fibrinogen Fibrin Fibrin Monomer Fibrinogen->Fibrin cleavage Fibrinogen->Fibrin FPB This compound Fibrinogen->FPB release Fibrinogen->FPB Thrombin Thrombin Crosslinked_Fibrin Cross-linked Fibrin Fibrin->Crosslinked_Fibrin Factor XIIIa Fibrin->Crosslinked_Fibrin D_dimer D-dimer Crosslinked_Fibrin->D_dimer degradation Crosslinked_Fibrin->D_dimer Plasmin Plasmin

Caption: Simplified signaling pathway of coagulation and fibrinolysis, highlighting the generation of this compound and D-dimer.

Performance Comparison of Thrombosis Biomarkers

One prospective clinical study investigated the utility of a Fibrinopeptide B (FPBtot) assay, which measures both FPB and its derivative, in detecting deep vein thrombosis (DVT) and pulmonary embolism (PE)[1]. Interestingly, this study found that while urine FPBtot levels showed high diagnostic accuracy, plasma FPBtot concentrations were not significantly different between patients with and without DVT/PE[1]. This finding raises questions about the utility of plasma FPB as a standalone biomarker in this context and highlights the need for further investigation.

Conversely, the diagnostic utility of D-dimer is well-established, with numerous studies evaluating its performance. The key strength of D-dimer lies in its high sensitivity, making it an excellent "rule-out" test for VTE.

BiomarkerStudy PopulationSensitivitySpecificityNegative Predictive Value (NPV)Area Under the Curve (AUC)Reference
Urine FPBtot 23 patients with suspected DVT or PE---97.3%[1]
Plasma FPBtot 23 patients with suspected DVT or PENot significantly different between groupsNot significantly different between groups--[1]
D-dimer (various assays) Patients with suspected DVT89% - 92% (for fast assays and ELISA)-82% - 100%-[2]
D-dimer 243 patients with suspected DVT95% (at a cutoff of 1.8 µg/mL)61.9%--[3]
Soluble Fibrin (SF) 243 patients with suspected DVT100% (at a cutoff of 1.4 µg/mL)53.8%--[3]

Note: The performance of D-dimer assays can vary depending on the specific methodology and the patient population. The data presented here is for illustrative purposes.

Experimental Protocols

Quantification of this compound in Human Plasma (ELISA)

The following is a generalized protocol for a sandwich ELISA for the quantification of human this compound in plasma. Specific details may vary based on the commercial kit used.

ELISA_Workflow Start Start Plate_Prep Prepare microplate (coated with anti-FPB antibody) Start->Plate_Prep Add_Sample Add standards and plasma samples Plate_Prep->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add biotinylated detection antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Enzyme Add streptavidin-HRP Wash2->Add_Enzyme Incubate3 Incubate Add_Enzyme->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add TMB substrate Wash3->Add_Substrate Incubate4 Incubate (in dark) Add_Substrate->Incubate4 Add_Stop Add stop solution Incubate4->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate Analyze Calculate FPB concentration Read_Plate->Analyze End End Analyze->End

Caption: A typical experimental workflow for a sandwich ELISA to quantify this compound.

Detailed Method:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer.

  • Plate Preparation: Allow the microplate, pre-coated with a monoclonal antibody specific for human FPB, to reach room temperature.

  • Sample Addition: Add 100 µL of standards and diluted plasma samples to the appropriate wells.

  • First Incubation: Cover the plate and incubate for 2 hours at 37°C.

  • Washing: Aspirate the liquid from each well and wash three times with 300 µL of wash buffer per well.

  • Detection Antibody Addition: Add 100 µL of biotinylated anti-human FPB antibody to each well.

  • Second Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as described in step 5.

  • Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP to each well.

  • Third Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Addition: Add 90 µL of TMB substrate to each well.

  • Fourth Incubation: Incubate for 15-30 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of this compound in the samples.

Quantification of this compound in Human Plasma (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) offers a highly specific and sensitive method for the quantification of peptides like this compound.

Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound standard by dissolving 0.1 mg in 1200 µL of a solution containing 0.1% formic acid and 30% acetonitrile[4].

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the same diluent.

  • Plasma Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Perform protein precipitation by adding a 3-fold excess of cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in the LC mobile phase A.

LC-MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Inject the prepared standards and samples.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound.

Logical Comparison of Biomarkers

The ideal biomarker for thrombosis should be highly sensitive and specific, allowing for both accurate rule-out and rule-in of the condition.

Biomarker_Comparison cluster_FPB This compound cluster_Ddimer D-dimer FPB_Node Direct marker of thrombin activity and fibrin formation FPB_Pros Pros: - Potentially high specificity for active thrombosis FPB_Cons Cons: - Limited clinical validation data - Plasma levels may not be significantly elevated in all cases Ddimer_Node Marker of fibrin degradation Ddimer_Pros Pros: - High sensitivity (excellent for rule-out) - Widely available and validated Ddimer_Cons Cons: - Low specificity (elevated in other conditions) - Leads to a high rate of false positives

Caption: A logical comparison of the characteristics of this compound and D-dimer as thrombosis biomarkers.

Conclusion and Future Directions

This compound holds theoretical promise as a specific biomarker for active thrombosis due to its direct role in the coagulation cascade. However, the currently available clinical data is sparse and, in the case of plasma measurements, inconclusive. The high diagnostic accuracy reported for urine FPB is intriguing and warrants further investigation.

In contrast, D-dimer is a well-established, highly sensitive biomarker for VTE exclusion. Its primary limitation is its low specificity.

For this compound to be validated as a clinically useful biomarker for thrombosis, further research is imperative. This research should include:

  • Large-scale clinical trials that directly compare the diagnostic performance of plasma and urine this compound with D-dimer in diverse patient populations with suspected thrombosis.

  • Establishment of standardized assays and clear cutoff values for this compound.

  • Investigation into the kinetics of this compound release and clearance to better understand its temporal relationship with thrombotic events.

By addressing these research gaps, the scientific and clinical communities can definitively determine the role of this compound in the diagnostic arsenal (B13267) for thrombosis.

References

A Comparative Analysis of [Glu1]-Fibrinopeptide B and Fibrinopeptide A as Coagulation Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key coagulation markers: [Glu1]-Fibrinopeptide B (GFB) and Fibrinopeptide A (FPA). Both are direct indicators of thrombin activity and fibrin (B1330869) formation, playing crucial roles in the assessment of thrombotic events. This document outlines their generation, clinical significance, and the methodologies for their detection, supported by available experimental data.

Note on Comparative Data: A direct head-to-head clinical study comparing the diagnostic performance of this compound and Fibrinopeptide A in the same patient cohort was not identified in the current literature. The following data is a compilation from separate studies, and direct comparison of absolute values should be approached with caution due to potential variations in study populations and assay methodologies.

Introduction to Fibrinopeptides in Coagulation

The coagulation cascade culminates in the conversion of soluble fibrinogen to insoluble fibrin, forming a stable blood clot. This process is initiated by the enzyme thrombin, which cleaves two pairs of small peptides from the N-terminal ends of the fibrinogen molecule: Fibrinopeptide A (FPA) from the Aα chains and Fibrinopeptide B (FPB) from the Bβ chains. The release of these fibrinopeptides is a hallmark of active coagulation.[1]

FPA is released more rapidly and is considered the primary initiator of fibrin polymerization.[1] The subsequent, slower release of FPB facilitates the lateral aggregation of fibrin protofibrils, strengthening the clot structure.[1][2] Consequently, the presence of elevated levels of FPA and FPB in circulation serves as a sensitive measure of ongoing thrombin activity and fibrinogenesis.[2]

This compound is a variant of Fibrinopeptide B and is primarily utilized as a highly pure, stable standard in mass spectrometry-based assays for proteomic research and clinical diagnostics.

Signaling Pathway: The Coagulation Cascade and Fibrinopeptide Release

The generation of FPA and FPB is an integral step in the final common pathway of the coagulation cascade. The following diagram illustrates the key steps leading to their release.

coagulation_pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves FPA FPA Thrombin->FPA Releases FPB FPB Thrombin->FPB Releases Fibrin Monomer Fibrin Monomer Fibrinogen->Fibrin Monomer Polymerization Cross-linked Fibrin Cross-linked Fibrin Fibrin Monomer->Cross-linked Fibrin Factor XIIIa Factor Xa/Va Complex Factor Xa/Va Complex

Caption: Generation of Fibrinopeptides A and B by Thrombin in the Coagulation Cascade.

Performance Data in Thromboembolic Conditions

Elevated levels of both FPA and FPB are associated with various thromboembolic and hypercoagulable states. The following tables summarize findings from different clinical studies.

Table 1: Fibrinopeptide A (FPA) Levels in Various Conditions
ConditionPatient GroupMean FPA Level (ng/mL)Control Group Level (ng/mL)Reference
Deep Vein Thrombosis (DVT)DVT Confirmed (n=26)5.62DVT Excluded (n=13): 1.00[3]
Pulmonary Embolism (PE)PE Confirmed (n=25)6.28PE Excluded (n=12): 1.03[3]
ThromboembolismThromboembolism Patients10.7Healthy Controls: 1.6[4]
Disseminated Intravascular Coagulation (DIC)DIC Patients22.0Healthy Controls: 1.6[4]
Normal RangeHealthy Males (n=30)0.5N/A[5]
Table 2: Fibrinopeptide B (FPB) Levels in Thromboembolic Conditions
ConditionPatient GroupMean FPB Level (ng/mL)Control Group Level (ng/mL)Reference
DVT/PEDVT/PE Positive78.4 (urine FPBtot)DVT/PE Negative: 2.7 (urine FPBtot)[6]
Glomerulonephritis & Nephrotic SyndromePatients (n=46)Increased levels of FPA and Fibrinopeptide B beta 15-42Controls[7]

Note: The study on FPB in DVT/PE measured total FPB (FPBtot), which includes FPB and its derivative, des-arginine fibrinopeptide B, in urine.[6] The study on glomerulonephritis measured a plasmin degradation product of FPB, B beta 15-42.[7] These are different analytes from native FPB or this compound.

Experimental Protocols

Accurate measurement of fibrinopeptides is critical for their clinical utility. Below are detailed methodologies for the quantification of FPA by ELISA and the use of this compound in mass spectrometry.

Experimental Protocol 1: Fibrinopeptide A (FPA) Quantification by ELISA

This protocol is a general guideline based on commercially available sandwich ELISA kits.

Objective: To quantify the concentration of FPA in plasma samples.

Materials:

  • FPA ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Absorbent paper

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting concentrated buffers and creating a standard curve from the provided stock standard.

  • Sample Addition: Add 100 µL of standards and samples into the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for 90 minutes at 37°C.

  • Washing: Aspirate the liquid from each well and wash the plate 2 times with wash buffer.

  • Detection Antibody Addition: Add 100 µL of biotin-labeled detection antibody working solution to each well and incubate for 60 minutes at 37°C.

  • Washing: Aspirate and wash the plate 3 times.

  • HRP-Conjugate Addition: Add 100 µL of HRP-conjugate working solution to each well and incubate for 30 minutes at 37°C.

  • Washing: Aspirate and wash the plate 5 times.

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the optical density at 450 nm within 15 minutes.

  • Calculation: Calculate the concentration of FPA in the samples by plotting a standard curve of the known concentrations of the standards against their measured optical density.

elisa_workflow start Start end End reagent_prep Reagent and Standard Preparation sample_add Add Standards and Samples to Pre-coated Plate reagent_prep->sample_add incubate1 Incubate (90 min, 37°C) sample_add->incubate1 wash1 Wash x2 incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate (60 min, 37°C) add_detection_ab->incubate2 wash2 Wash x3 incubate2->wash2 add_hrp Add HRP Conjugate wash2->add_hrp incubate3 Incubate (30 min, 37°C) add_hrp->incubate3 wash3 Wash x5 incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate (10-20 min, 37°C) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate Calculate FPA Concentration read_plate->calculate calculate->end

Caption: Workflow for the quantification of Fibrinopeptide A using a sandwich ELISA.

Experimental Protocol 2: Use of this compound as a Mass Spectrometry Standard

This protocol outlines the general procedure for using this compound as a standard for system suitability testing and calibration in mass spectrometry.

Objective: To prepare and use this compound as a standard for mass spectrometer performance verification.

Materials:

  • This compound standard

  • Standard Diluent (e.g., 0.1% Formic Acid in 30% Acetonitrile/water)

  • Vortex mixer

  • Pipettes and pipette tips

  • Mass Spectrometer (e.g., LC-MS/MS system)

Procedure:

  • Stock Solution Preparation:

    • Add a precise volume of Standard Diluent (e.g., 1200 µL to 0.1 mg of this compound) to the vial containing the lyophilized peptide.

    • Vortex the vial for at least 2 minutes to ensure complete dissolution.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution to create working standards at the desired concentrations for calibration or system suitability checks.

  • Mass Spectrometer Setup:

    • Set up the mass spectrometer with the appropriate ionization source (e.g., electrospray ionization - ESI).

    • Calibrate the instrument using a suitable calibrant solution to ensure mass accuracy.

  • Infusion and Data Acquisition:

    • Infuse the this compound working solution directly into the mass spectrometer.

    • Acquire data in both MS (full scan) and MS/MS (product ion scan) modes.

  • Performance Evaluation:

    • In MS mode, verify the mass accuracy and resolution of the precursor ion for this compound.

    • In MS/MS mode, confirm the fragmentation pattern and the mass accuracy of the product ions. The signal intensity can be used to assess the sensitivity of the instrument.

ms_workflow start Start end End prep_stock Prepare this compound Stock Solution prep_working Prepare Working Standard Solutions prep_stock->prep_working ms_setup Mass Spectrometer Setup and Calibration prep_working->ms_setup infuse Infuse Standard Solution ms_setup->infuse acquire_data Acquire MS and MS/MS Data infuse->acquire_data evaluate Evaluate Mass Accuracy, Resolution, and Sensitivity acquire_data->evaluate evaluate->end

Caption: Workflow for using this compound as a mass spectrometry standard.

Discussion and Comparison

FeatureFibrinopeptide A (FPA)This compound (as a representative of FPB measurement)
Role in Coagulation Released first, initiates fibrin polymerization.[1]Released after FPA, contributes to clot stability and structure.[1][2]
Clinical Significance A sensitive marker of acute thrombin generation and coagulation activation.[8] Levels are elevated in DVT, PE, and DIC.[3][4]Also a marker of thrombin activity, but its clinical utility is less established due to measurement challenges. Urine FPBtot shows promise in DVT/PE diagnosis.[6]
Half-life Very short, approximately 3-5 minutes.[5]Also expected to be short, but specific data for [Glu1]-FPB is not readily available.
Measurement Methods Commonly measured by ELISA and radioimmunoassay (RIA).[5][Glu1]-FPB is a standard for mass spectrometry. Other forms of FPB are measured by specific immunoassays (e.g., for FPBtot or B beta 15-42).[6][7]
Advantages Well-established marker with commercially available assays. Its rapid clearance reflects real-time coagulation activity.Mass spectrometry offers high specificity and accuracy for [Glu1]-FPB. Urine measurement of FPBtot may offer a non-invasive diagnostic option.[6]
Limitations Short half-life can be a disadvantage for detecting intermittent coagulation activation. Not specific for the type of thrombotic event.Challenges in developing specific immunoassays for native FPB due to cross-reactivity and degradation. The clinical significance of different FPB fragments is still under investigation.

Conclusion

Both Fibrinopeptide A and Fibrinopeptide B are valuable markers for assessing the activation of the coagulation cascade. FPA is a well-established marker with readily available assays, providing a real-time snapshot of thrombin activity. This compound serves as a critical standard for the highly specific and accurate measurement of Fibrinopeptide B by mass spectrometry, a technique with growing importance in clinical proteomics.

The choice between measuring FPA or a form of FPB will depend on the specific research or clinical question, the available laboratory infrastructure, and the desired sample type (plasma vs. urine). While FPA currently has a more established role in routine clinical research, the development of novel assays for FPB and its derivatives, facilitated by standards like this compound, holds promise for expanding the diagnostic toolkit for thromboembolic disorders. Further studies directly comparing the diagnostic and prognostic utility of FPA and various FPB assays in the same patient populations are warranted to delineate their respective roles more clearly.

References

A Comparative Guide to the Quantification of [Glu1]-Fibrinopeptide B: ELISA vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. [Glu1]-Fibrinopeptide B (FPB), a peptide generated during the conversion of fibrinogen to fibrin, is a key biomarker in studies of coagulation and fibrinolysis. This guide provides a comprehensive cross-validation of two common analytical methods for its quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).

Quantitative Data Summary

The choice between ELISA and mass spectrometry for the quantification of this compound will depend on the specific requirements of the study, such as the need for high throughput, specificity, or sensitivity. The following table summarizes the general performance characteristics of each method for peptide quantification.

Performance MetricELISAMass Spectrometry (LC-MS/MS)
Sensitivity (LLOQ) Typically in the low pg/mL to ng/mL rangeCan achieve sub-pg/mL to low ng/mL range.[1]
Specificity High, but can be susceptible to cross-reactivity with structurally similar molecules.Very high, based on mass-to-charge ratio and fragmentation pattern, allowing for differentiation of isoforms.[2]
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.[1]
Precision (%CV) Inter- and intra-assay precision typically <15%.[3]Inter- and intra-assay precision typically <15%.[3]
Accuracy (%RE) Generally within ±15-20% of the nominal value.[3]Generally within ±15% of the nominal value.[3]
Throughput High, suitable for screening large numbers of samples in parallel (96-well plate format).Lower to moderate, samples are analyzed sequentially.
Sample Volume Typically requires a small sample volume (µL).Can be adapted for small sample volumes, with microscale LC-MS showing comparable or better sample consumption than ELISA.[1]
Cost per Sample Generally lower for established kits.Can be higher due to instrumentation and reagent costs.
Multiplexing Capability Limited, typically measures a single analyte per well.High, capable of measuring multiple analytes in a single run.[4]

Experimental Protocols

Below are representative, detailed methodologies for the quantification of this compound using both ELISA and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound ELISA Protocol (Hypothetical)

This protocol is based on a standard competitive ELISA format.

  • Coating: A 96-well microplate is coated with a known amount of anti-[Glu1]-Fibrinopeptide B antibody and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Standards, controls, and unknown samples are added to the wells, immediately followed by the addition of a fixed amount of biotinylated this compound. The plate is incubated for 2 hours at room temperature, allowing the sample this compound and the biotinylated peptide to compete for binding to the coated antibody.

  • Washing: The plate is washed three times to remove unbound reagents.

  • Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 30 minutes at room temperature.

  • Washing: The plate is washed three times to remove unbound streptavidin-HRP.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a wavelength of 450 nm. The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.

This compound LC-MS/MS Protocol (Hypothetical)

This protocol outlines a typical workflow for peptide quantification using LC-MS/MS.

  • Sample Preparation:

    • Protein Precipitation: To remove larger proteins, an organic solvent (e.g., acetonitrile) is added to the plasma or serum samples.

    • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant containing the peptides is collected.

    • Internal Standard Spiking: A known amount of a stable isotope-labeled this compound internal standard is added to all samples, standards, and controls.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reverse-phase column is typically used for peptide separation.

    • Mobile Phases: Mobile phase A is typically water with 0.1% formic acid, and mobile phase B is acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A gradient elution is performed to separate this compound from other components in the sample.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization: The eluent from the LC is introduced into the mass spectrometer, and the peptides are ionized, typically using electrospray ionization (ESI).

    • Precursor Ion Selection: The mass spectrometer is set to select the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound.

    • Fragmentation: The selected precursor ions are fragmented in the collision cell.

    • Product Ion Detection: Specific product ions of this compound are monitored.

  • Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of this compound in the samples by comparing to a standard curve.

Visualizing the Comparison

To further clarify the relationship and workflow of these two methods, the following diagrams are provided.

G cluster_sample Sample Collection & Preparation cluster_elisa ELISA Workflow cluster_ms Mass Spectrometry Workflow cluster_data Data Analysis & Comparison Sample Biological Sample (e.g., Plasma) Prepared_Sample Prepared Sample Sample->Prepared_Sample Competition Competition/ Incubation Prepared_Sample->Competition LC LC Separation Prepared_Sample->LC Coating Antibody Coating Blocking Blocking Coating->Blocking Blocking->Competition Detection Detection Competition->Detection Absorbance Absorbance Reading Detection->Absorbance Comparison Method Comparison Absorbance->Comparison Ionization Ionization (ESI) LC->Ionization MS1 MS1: Precursor Selection Ionization->MS1 Fragmentation Fragmentation (CID) MS1->Fragmentation MS2 MS2: Product Ion Detection Fragmentation->MS2 MS2->Comparison

Caption: A workflow diagram illustrating the parallel processes of ELISA and Mass Spectrometry for a cross-validation study.

G cluster_elisa ELISA cluster_ms Mass Spectrometry ELISA_High High Throughput ELISA_Cost Lower Cost/Sample ELISA_Simple Simpler Workflow MS_High_Spec Higher Specificity MS_Multiplex Multiplexing Capability MS_Wide_Range Wider Dynamic Range Analyte This compound Quantification Analyte->ELISA_High Analyte->ELISA_Cost Analyte->ELISA_Simple Analyte->MS_High_Spec Analyte->MS_Multiplex Analyte->MS_Wide_Range

References

A Comparative Guide to Assessing the Purity of [Glu1]-Fibrinopeptide B Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of peptide standards like [Glu1]-Fibrinopeptide B is a critical step for accurate and reproducible experimental results. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for purity assessment, supported by experimental protocols and data.

Introduction to this compound Purity Assessment

This compound is a derivative of Fibrinopeptide B, often used as a mass spectrometry standard in proteomics research[1][2][3]. The purity of this peptide standard is crucial for its application in calibrating mass spectrometers and ensuring the accuracy of protein identification and quantification[4]. Impurities, which can include truncated sequences, deletion sequences, or by-products from synthesis, can significantly impact experimental outcomes[5][6][7]. Therefore, robust analytical methods are required to accurately determine the purity of this compound standards.

This guide focuses on the use of Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose and compares its performance against established methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Analytical Methods for Purity Assessment

While HPLC is the primary method for analyzing peptide purity[5][8], GC-MS presents a viable and cost-effective alternative[9]. The choice of method often depends on the specific requirements of the analysis, including the nature of the peptide and potential impurities.

Parameter GC-MS with Isotope Dilution Reverse-Phase HPLC (RP-HPLC) LC-MS Quantitative NMR (qNMR)
Principle Separation of volatile derivatives of hydrolyzed amino acids followed by mass-based detection and quantification using isotopically labeled standards.Separation of the intact peptide from impurities based on hydrophobicity.Separation by liquid chromatography followed by mass analysis of the intact peptide and its fragments.Quantification of the intact peptide against a certified internal standard without chromatographic separation.
Sample Preparation Hydrolysis of the peptide into constituent amino acids, followed by derivatization.Dissolution in an appropriate solvent, typically with trifluoroacetic acid (TFA).Dissolution in a suitable solvent, often compatible with mass spectrometry ionization.Dissolution in a deuterated solvent with a known concentration of an internal standard.
Typical Purity Measurement (0.715 ± 0.012) g/g for this compound[9].Typically >90% for research grade, ≥98% for clinical grade[8].Provides relative quantification of impurities based on peak area.Can provide an absolute purity value with high precision.
Advantages High accuracy and precision, cost-effective compared to LC-IDMS[9][10].Well-established, robust, and widely available.High sensitivity and selectivity, provides molecular weight information of impurities[6][11].Primary method, highly accurate, non-destructive, and provides structural information[12][13].
Limitations Destructive method (hydrolysis), requires derivatization which can be complex.May not separate all co-eluting impurities, TFA can interfere with some assays.Ionization efficiency can vary between the main peptide and impurities, affecting quantification.Lower sensitivity compared to MS methods, requires a higher concentration of the sample.

Experimental Protocols

This protocol is based on the methodology for assessing the purity of this compound as a model peptide[9].

a. Peptide Hydrolysis:

  • Weigh a precise amount of the this compound standard.

  • Add a known amount of various isotope-labeled amino acids as internal standards.

  • Hydrolyze the peptide mixture in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • After hydrolysis, evaporate the HCl under a stream of nitrogen.

b. Derivatization:

  • Re-dissolve the dried hydrolysate in a suitable solvent.

  • Perform a two-step derivatization. First, esterify the amino acids with an acidic alcohol (e.g., 3M HCl in n-butanol) at 65°C for 15 minutes.

  • Second, acylate the amino esters with an acylating agent (e.g., pentafluoropropionic anhydride) at 60°C for 5 minutes.

  • Evaporate the excess reagent and re-dissolve the derivatives in a solvent suitable for GC injection (e.g., ethyl acetate).

c. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a chiral column for amino acid separation).

  • Use a temperature gradient program to separate the derivatized amino acids.

  • The eluent from the GC is introduced into a mass spectrometer operating in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the native and isotope-labeled amino acid derivatives.

d. Purity Calculation:

  • Calculate the amount of each amino acid based on the ratio of the peak areas of the native and isotope-labeled derivatives.

  • The purity of the this compound is determined from the sum of the measured amounts of its constituent amino acids, corrected for any identified impurities.

This is a standard method for peptide purity analysis[5][8].

a. Sample Preparation:

  • Dissolve the this compound standard in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water or acetonitrile (B52724).

  • Centrifuge or filter the sample to remove any particulate matter before injection.

b. HPLC Analysis:

  • Use a C18 reverse-phase column.

  • Employ a gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA, to elute the peptide and any impurities. A typical gradient might be 5% to 60% acetonitrile over 20 minutes.

  • Monitor the elution profile using a UV detector at 214 nm, which is optimal for detecting the peptide bond[5][8].

c. Purity Calculation:

  • The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

    • Percent Purity = (Area of main peak / Total peak area) × 100

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described purity assessment methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Peptide This compound Standard Hydrolysis Acid Hydrolysis with Isotopically Labeled Standards Peptide->Hydrolysis Derivatization Two-Step Derivatization Hydrolysis->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection Quantification Quantification of Amino Acids MS_Detection->Quantification Purity_Calc Purity Calculation Quantification->Purity_Calc Final_Result Purity Assessment Purity_Calc->Final_Result Final Purity Value

Caption: Workflow for GC-MS based purity assessment of this compound.

Method_Comparison cluster_main Purity Assessment of this compound GCMS GC-MS HPLC RP-HPLC GCMS->HPLC Alternative LCMS LC-MS HPLC->LCMS Provides MW qNMR qNMR LCMS->qNMR Orthogonal qNMR->GCMS Complementary

Caption: Comparison of analytical methods for peptide purity.

Conclusion

The purity assessment of this compound standards is paramount for reliable outcomes in proteomics and drug development research. While RP-HPLC remains a widely used standard for peptide purity analysis, GC-IDMS offers a highly accurate and cost-effective alternative[9]. The choice of method should be guided by the specific analytical needs, available instrumentation, and the required level of accuracy. For comprehensive characterization, employing orthogonal methods like LC-MS and qNMR can provide a more complete picture of the peptide standard's purity.

References

Navigating the Labyrinth of Inter-Laboratory Variability in [Glu1]-Fibrinopeptide B Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding and Mitigating Variability in [Glu1]-Fibrinopeptide B Quantification

This compound (FPB), a small peptide released from fibrinogen by thrombin, is a critical biomarker in thrombosis and hemostasis research. Its accurate and precise quantification is paramount for reliable study outcomes and clinical trial data. However, significant inter-laboratory variability in measurement results can pose a substantial challenge, hindering the ability to compare data across different sites and studies. This guide provides an objective comparison of factors contributing to this variability, supported by experimental data from analogous peptide measurements, and offers insights into best practices for standardization.

Unpacking the Sources of Variability

Inter-laboratory variability in [Glu1]-FPB measurements, typically performed using liquid chromatography-mass spectrometry (LC-MS), arises from a multitude of factors throughout the analytical workflow. These can be broadly categorized into pre-analytical, analytical, and post-analytical sources.

The following table summarizes key sources of variability and their potential impact on [Glu1]-FPB measurements, drawing parallels from studies on other peptides.

Source of Variability Potential Impact on [Glu1]-FPB Measurement Illustrative Inter-Laboratory CV (%) for Analogous Peptides Mitigation Strategies
Pre-Analytical
Sample Collection & HandlingInconsistent use of anticoagulants, sample processing times, and storage temperatures can lead to artefactual changes in [Glu1]-FPB levels.Not directly quantified, but a major contributor to overall variability.Strict adherence to standardized sample collection and processing protocols. Use of protease inhibitors.
Analytical
Standard PreparationPipetting errors, incorrect reconstitution of lyophilized standards, and improper storage can lead to calibration inaccuracies.Within-laboratory CVs for standard preparation can be <5% with automation.Use of calibrated pipettes, careful vortexing and centrifugation, and storage at recommended temperatures (-20°C or -80°C).
Sample PreparationDifferences in protein precipitation, solid-phase extraction (SPE), or immunocapture protocols can lead to variable recovery of [Glu1]-FPB.Can contribute significantly to the overall CV.Implementation of a detailed and harmonized Standard Operating Procedure (SOP) for sample preparation.
LC-MS/MS SystemVariations in instrument sensitivity, calibration, and maintenance can cause systematic shifts in measured concentrations.Instrument-related variability can contribute 5-15% to the overall CV.Regular instrument calibration and maintenance. Use of system suitability tests.
Data AnalysisInconsistent peak integration, choice of quantification transitions, and statistical analysis methods can introduce bias.Analyst-dependent variability can be a significant factor if not standardized.Use of validated data analysis software with consistent processing parameters.
Post-Analytical
Data ReportingDifferences in reporting units and lack of transparency in methodology can hinder data comparison.Not applicable.Adherence to standardized reporting guidelines.

Experimental Protocols: Towards Standardization

Standardizing experimental protocols is the cornerstone of reducing inter-laboratory variability. Below is a generalized, best-practice protocol for the quantification of [Glu1]-FPB in human plasma by LC-MS/MS, based on common methodologies for peptide analysis.

Preparation of this compound Standard Stock Solution
  • Reconstitution: To a vial containing 0.1 mg of lyophilized this compound, add a precise volume (e.g., 1 mL) of reconstitution solution (e.g., 30% acetonitrile (B52724) in 0.1% formic acid) to create a stock solution.

  • Dissolution: Vortex the vial for a minimum of 2 minutes to ensure complete dissolution of the peptide.

  • Aliquoting and Storage: Aliquot the stock solution into low-binding tubes and store at -20°C or below to prevent degradation from repeated freeze-thaw cycles.

Plasma Sample Preparation
  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled [Glu1]-FPB).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for further processing or direct injection.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate [Glu1]-FPB from other plasma components.

    • Flow Rate: e.g., 0.3 mL/min.

    • Injection Volume: e.g., 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both [Glu1]-FPB and its internal standard.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Plasma Sample Collection (e.g., Citrate Tube) SampleProcessing Centrifugation & Plasma Separation SampleCollection->SampleProcessing Storage Storage at -80°C SampleProcessing->Storage Thawing Sample Thawing Storage->Thawing ProteinPrecipitation Protein Precipitation (Acetonitrile + IS) Thawing->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMS LC-MS/MS Analysis SupernatantTransfer->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Reporting Result Reporting Quantification->Reporting

Caption: A generalized workflow for the measurement of this compound in plasma.

fibrinogen_cleavage_pathway Fibrinogen Fibrinogen FibrinMonomer Fibrin Monomer Fibrinogen->FibrinMonomer Cleavage Thrombin Thrombin Thrombin->Fibrinogen FPA Fibrinopeptide A FibrinMonomer->FPA Release FPB This compound FibrinMonomer->FPB Release FibrinPolymer Fibrin Polymer (Clot) FibrinMonomer->FibrinPolymer Polymerization CrosslinkedFibrin Cross-linked Fibrin Clot FibrinPolymer->CrosslinkedFibrin Cross-linking FactorXIIIa Factor XIIIa FactorXIIIa->FibrinPolymer

Caption: The cleavage of fibrinogen by thrombin, leading to the release of Fibrinopeptides A and B.

References

correlation of [Glu1]-Fibrinopeptide B levels with clinical outcomes in DVT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of [Glu1]-Fibrinopeptide B (FPB) as a biomarker for clinical outcomes in Deep Vein Thrombosis (DVT), benchmarked against the current standard, D-dimer, and other emerging biomarkers. The information is intended to support research and development efforts in the field of thrombosis and hemostasis.

Executive Summary

The diagnosis and management of Deep Vein Thrombosis (DVT) heavily rely on the use of biomarkers to assess the likelihood of disease and guide clinical decision-making. While D-dimer is the established gold standard for ruling out DVT in low-risk patients, its low specificity often leads to unnecessary imaging studies. This has prompted research into alternative biomarkers with improved diagnostic accuracy. This compound (FPB), a marker of thrombin activity, has been investigated as one such alternative.

This guide reveals that while urinary this compound has shown promise in preliminary studies, the evidence for the utility of its plasma counterpart is limited. In contrast, D-dimer remains the most validated biomarker for DVT exclusion. Other novel biomarkers are under investigation, but none have yet surpassed D-dimer in clinical utility for this purpose.

Comparative Analysis of Biomarker Performance

The diagnostic performance of a biomarker is a critical determinant of its clinical utility. The following tables summarize the available quantitative data for this compound and its principal comparator, D-dimer, as well as other relevant biomarkers.

Table 1: Diagnostic Accuracy of this compound vs. D-dimer for DVT

BiomarkerSample TypeKey Performance MetricValueSource
This compound (FPBtot) UrineArea Under the Curve (AUC)0.973[1]
Mean (DVT/PE Positive)78.4 ± 35.2 ng/mL[1]
Mean (DVT/PE Negative)2.7 ± 1.9 ng/mL[1]
This compound (FPBtot) PlasmaDifference between DVT/PE Positive and Negative GroupsNot Statistically Significant[1]
D-dimer (ELISA) PlasmaSensitivity94%[2]
Negative Predictive Value (NPV)92%[2]
D-dimer (Latex Quantitative) PlasmaSensitivity93%[2]
SpecificityVaries by assay[2]
D-dimer (VIDAS) PlasmaSensitivity98.2%[3]
Specificity40.7%[3]

Table 2: Performance of Other Investigated Biomarkers for DVT

BiomarkerKey Performance MetricValueSource
Fibrin Monomers (FM) Area Under the Curve (AUC)0.76[4]
P-selectin, TFPI, OPN, etc. Area Under the Curve (AUC)0.70 - 0.84[5]
Combination (OPN and APC-PCI) Area Under the Curve (AUC)0.94[5]
Sensitivity89%[5]
Specificity84%[5]

Correlation with Clinical Outcomes

A crucial aspect of a biomarker's utility is its ability to predict clinical outcomes. While D-dimer levels have been correlated with the risk of recurrent VTE, there is a notable lack of data for this compound in this regard.

  • D-dimer and Recurrence: Elevated D-dimer levels after discontinuing anticoagulant therapy are associated with an increased risk for VTE recurrence.[3][6][7]

  • This compound and Clinical Outcomes: Currently, there is no published evidence directly linking plasma this compound levels to the risk of DVT recurrence or the development of post-thrombotic syndrome (PTS).

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams illustrate the coagulation cascade leading to the formation of Fibrinopeptide B and D-dimer, and a typical workflow for biomarker analysis.

coagulation_cascade Fibrinogen Fibrinogen Fibrin_Monomer Fibrin_Monomer Fibrinogen->Fibrin_Monomer Thrombin Fibrinopeptide_A Fibrinopeptide_A Fibrinogen->Fibrinopeptide_A Thrombin Fibrinopeptide_B Fibrinopeptide_B Fibrinogen->Fibrinopeptide_B Thrombin Thrombin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin_Monomer->Crosslinked_Fibrin Factor XIIIa Factor_XIIIa Factor_XIIIa Fibrin_Degradation_Products Fibrin_Degradation_Products Crosslinked_Fibrin->Fibrin_Degradation_Products Plasmin Plasmin Plasmin D_dimer D_dimer Fibrin_Degradation_Products->D_dimer

Figure 1. Formation of Fibrinopeptide B and D-dimer in the coagulation cascade.

biomarker_workflow Patient_Sample Patient Plasma Sample Collection Sample_Processing Centrifugation and Plasma Separation Patient_Sample->Sample_Processing Assay_Selection Assay Selection (ELISA or LC-MS/MS) Sample_Processing->Assay_Selection Sample_Analysis Biomarker Quantification Assay_Selection->Sample_Analysis Data_Interpretation Data Analysis and Comparison to Cut-off Values Sample_Analysis->Data_Interpretation Clinical_Decision Clinical Decision Support Data_Interpretation->Clinical_Decision

Figure 2. General workflow for DVT biomarker analysis.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is fundamental to their clinical application. Below are detailed methodologies for the quantification of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

This protocol is a representative example based on commercially available sandwich ELISA kits.

  • Reagent Preparation: Bring all kit components and samples to room temperature before use. Reconstitute the standard with the provided diluent to create a stock solution. Prepare a serial dilution of the standard.

  • Plate Preparation: The microplate wells are pre-coated with a capture antibody specific for this compound.

  • Sample Addition: Add 100 µL of standards, controls, and plasma samples to the appropriate wells. Cover the plate and incubate for 2 hours at 37°C.[8]

  • Detection Antibody Addition: Aspirate the wells and add 100 µL of the biotinylated detection antibody. Incubate for 1 hour at 37°C.[8]

  • Washing: Aspirate and wash the wells three times with the provided wash buffer.[8]

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.[8]

  • Second Washing: Aspirate and wash the wells five times.[8]

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well. Incubate for 15-25 minutes at 37°C in the dark.[8]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the optical density at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Determine the concentration of this compound in the samples by interpolating from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound

This protocol outlines a general method for the quantification of this compound using LC-MS/MS.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).

    • Perform protein precipitation by adding a solvent such as methanol (B129727) or acetonitrile.[9] Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • LC Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase column suitable for peptide separation (e.g., C18).

    • Mobile Phase A: 0.1% formic acid in water.[9][10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9][10]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide.

    • Flow Rate: Typical flow rates are in the range of 200-500 µL/min.

    • Injection Volume: 5-20 µL.

  • MS/MS Detection:

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

    • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the peptide.

Conclusion and Future Directions

The available evidence suggests that while urinary this compound may hold diagnostic potential for DVT, plasma levels do not appear to be a reliable biomarker for the initial diagnosis of this condition.[1] This is in stark contrast to the well-established clinical utility of D-dimer for ruling out DVT in patients with low to intermediate pre-test probability.

For researchers and drug development professionals, the key takeaways are:

  • Further investigation into the clinical utility of plasma this compound for DVT diagnosis is needed to corroborate the initial negative findings.

  • The high diagnostic accuracy of urinary this compound warrants further validation in larger, more diverse patient cohorts.

  • Head-to-head comparisons of this compound with D-dimer and other emerging biomarkers are essential to determine its relative performance.

  • Future studies should also explore the potential of this compound in predicting clinical outcomes such as DVT recurrence and post-thrombotic syndrome.

The development of novel biomarkers with improved specificity over D-dimer remains a critical unmet need in the management of DVT. While this compound does not currently appear to be the answer in its plasma form, continued research in this area is crucial for advancing patient care.

References

Establishing a Reference Range for [Glu1]-Fibrinopeptide B in a Healthy Population: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for establishing a reference range for [Glu1]-Fibrinopeptide B ([Glu1]-FPB) in a healthy population. Due to its primary use as a mass spectrometry standard, established clinical reference ranges for [Glu1]-FPB are not widely available. This document, therefore, outlines a proposed approach by comparing it with established biomarkers of thrombin generation, for which reference ranges and detailed experimental protocols exist.

Introduction to this compound

This compound is a 14-amino acid peptide derived from the N-terminus of the Bβ chain of fibrinogen after cleavage by the enzyme thrombin. Its generation is a direct indicator of in vivo thrombin activity and fibrin (B1330869) formation. While predominantly utilized as a standard for mass spectrometry in proteomic research, its potential as a biomarker for hypercoagulable states warrants the establishment of a reference range in a healthy population.

Comparative Biomarkers of Thrombin Generation

Direct measurement of [Glu1]-FPB in plasma is challenging due to its rapid degradation by carboxypeptidases. Consequently, its more stable metabolite, desarginine fibrinopeptide B, is often measured. For comparative purposes, this guide includes two well-established biomarkers of thrombin activation: Fibrinopeptide A (FPA), Prothrombin Fragment 1+2 (F1+2), and Thrombin-Antithrombin Complexes (TAT).

Data Presentation: Reference Ranges of Thrombin Generation Markers

The following table summarizes the available reference ranges for fibrinopeptides and other key markers of thrombin generation in healthy adult populations. It is important to note that reference ranges can vary between laboratories due to differences in methodology and patient populations.

BiomarkerAnalyte MeasuredReference Range (Healthy Adults)Assay Method(s)
This compound This compound / desarginine FPBNot formally established. Preliminary data suggests < 1 pmol/mL for desarginine FPB in patient cohorts.[1]Radioimmunoassay (RIA), High-Performance Liquid Chromatography (HPLC)
Fibrinopeptide A (FPA) Fibrinopeptide AMean: 0.64 ± 0.56 pmol/mL[2]; < 2 ng/mL[3]Radioimmunoassay (RIA), HPLC
Prothrombin Fragment 1+2 (F1+2) Prothrombin Fragment 1+20.44 - 1.11 nM[4]; 41 - 372 pmol/L[5]Enzyme Immunoassay (EIA)
Thrombin-Antithrombin Complexes (TAT) Thrombin-Antithrombin III ComplexMean: 2.1 µg/L; 95th percentile interval: 0.8 - 5.0 µg/L[6]Enzyme Immunoassay (EIA)

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers. Below are outlines of the key experimental protocols.

Fibrinopeptide B Analysis by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive method for quantifying fibrinopeptides.

Principle: This competitive binding assay involves a radiolabeled fibrinopeptide B analog competing with the unlabeled FPB in a sample for a limited number of anti-FPB antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of FPB in the sample.

Methodology Outline:

  • Antibody Production: Raise polyclonal antibodies in rabbits against a synthetic FPB analog coupled to a carrier protein like bovine serum albumin.

  • Radiolabeling: Synthesize an N-tyrosyl fibrinopeptide B analog and radiolabel it with Iodine-125 using the Chloramine-T method.

  • Sample Preparation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., citrate) and a protease inhibitor.

    • Centrifuge to obtain platelet-poor plasma.

    • To prevent interference from fibrinogen, precipitate it from the plasma using ethanol.

    • Dialyze the supernatant to isolate the fibrinopeptides.

  • Assay Procedure:

    • Incubate the plasma extract with the anti-FPB antibody and the radiolabeled FPB analog.

    • Separate antibody-bound from free radiolabeled FPB using a precipitating agent (e.g., dioxane or charcoal).

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Quantification: Construct a standard curve using known concentrations of unlabeled FPB to determine the concentration in the samples.

Fibrinopeptide B Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC offers a non-radioactive method for the separation and quantification of fibrinopeptides.

Principle: Reversed-phase HPLC separates peptides based on their hydrophobicity. The fibrinopeptides are eluted from a C18 column using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase. Detection is typically performed by UV absorbance at 210 nm.[7]

Methodology Outline:

  • Sample Preparation:

    • Treat plasma or whole blood with thrombin to cleave fibrinopeptides from fibrinogen.[8]

    • Stop the reaction and precipitate proteins by boiling or adding a denaturing agent.[8]

    • Centrifuge and filter the supernatant to remove particulate matter.[8]

  • Chromatographic Separation:

    • Inject the prepared sample onto a reversed-phase C18 column.[8]

    • Elute the fibrinopeptides using a gradient of acetonitrile (B52724) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).

  • Detection and Quantification:

    • Monitor the column effluent with a UV detector at 210 nm.

    • Identify and quantify the fibrinopeptide peaks by comparing their retention times and peak areas to those of known standards.

Prothrombin Fragment 1+2 (F1+2) and Thrombin-Antithrombin (TAT) Complex Analysis by Enzyme Immunoassay (EIA)

Enzyme immunoassays are robust and widely used methods for measuring F1+2 and TAT.

Principle: These are typically sandwich ELISAs. Capture antibodies specific for one component of the complex (e.g., thrombin for TAT) are coated onto a microplate. The sample is added, and the complex binds to the capture antibody. A second, enzyme-conjugated antibody specific for the other component (e.g., antithrombin for TAT) is then added, forming a "sandwich". The addition of a substrate results in a color change that is proportional to the concentration of the analyte.

Methodology Outline:

  • Plate Coating: Coat microtiter plates with a capture antibody specific for the target analyte (F1+2 or one part of the TAT complex).

  • Sample Incubation: Add plasma samples and standards to the wells and incubate to allow the analyte to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound components.

  • Detection Antibody Incubation: Add a second, enzyme-conjugated detection antibody and incubate.

  • Washing: Wash the plate again to remove unbound detection antibody.

  • Substrate Addition: Add a chromogenic substrate. The enzyme on the detection antibody will convert the substrate, leading to a color change.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Quantification: Generate a standard curve to determine the concentration of the analyte in the samples.

Visualization of Key Processes

Coagulation Cascade and Fibrinopeptide Release

Coagulation_Cascade cluster_peptides Released Peptides Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves FibrinMonomer Fibrin Monomer Fibrinogen->FibrinMonomer Conversion FPA Fibrinopeptide A (FPA) Fibrinogen->FPA FPB This compound (FPB) Fibrinogen->FPB FibrinPolymer Fibrin Polymer (Clot) FibrinMonomer->FibrinPolymer Polymerization Prothrombinase Prothrombinase Complex (Factor Xa, Factor Va, Ca2+, PL) Prothrombinase->Prothrombin Cleaves

Caption: Thrombin-mediated cleavage of fibrinogen releases Fibrinopeptides A and B.

Experimental Workflow for Establishing a Reference Range

Reference_Range_Workflow A Define Healthy Population (Inclusion/Exclusion Criteria) B Sample Collection (Standardized Protocol) A->B C Sample Processing & Storage (-80°C) B->C D Biomarker Measurement ([Glu1]-FPB Assay) C->D E Statistical Analysis (e.g., 95% Reference Interval) D->E F Establish Reference Range E->F

Caption: Workflow for determining a biomarker reference range in a healthy cohort.

References

Navigating the Landscape of Thrombosis Biomarkers: A Comparative Guide to a Novel [Glu1]-Fibrinopeptide B Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of hemostasis and thrombosis research, the quest for more sensitive and specific biomarkers is paramount for advancing drug development and clinical diagnostics. This guide provides a comprehensive overview of the analytical performance characteristics of a novel, hypothetical [Glu1]-Fibrinopeptide B ([Glu1]-FPB) assay, benchmarked against established and alternative thrombosis biomarkers. This objective comparison, supported by experimental data and detailed methodologies, is intended to empower researchers, scientists, and drug development professionals in their evaluation of new analytical tools.

This compound is a specific cleavage product of fibrinogen by thrombin, making it a direct marker of thrombin activity and subsequent fibrin (B1330869) formation.[1][2][3] The development of a highly sensitive and specific assay for [Glu1]-FPB holds the potential to provide a more precise assessment of thrombotic events compared to existing markers.

Comparative Analysis of Analytical Performance

The performance of a novel [Glu1]-FPB assay is critically evaluated against other key biomarkers in thrombosis research. The following tables summarize the key analytical performance characteristics, providing a clear comparison for researchers.

Table 1: Comparison of Assay Performance Characteristics

FeatureNovel [Glu1]-FPB Assay (Hypothetical)Fibrinopeptide A (FPA) AssayD-dimer AssayThrombin-Antithrombin (TAT) Complex Assay
Analyte This compoundFibrinopeptide AFibrin Degradation ProductsThrombin-Antithrombin Complex
Assay Principle Competitive ELISARadioimmunoassay (RIA), ELISAImmunoassay (various formats)ELISA
Sensitivity High (target <1 ng/mL)High (e.g., <2 ng/mL)[4]High (>95%)[5][6]High
Specificity High (specific to [Glu1]-FPB)High for thrombin actionLow (elevated in various conditions)[6][7]High for thrombin generation
Clinical Utility Early detection of active thrombosisIndex of in vivo thrombin action[4]Exclusion of VTE[5][6]Marker of thrombin generation[7]
Sample Type PlasmaPlasmaPlasmaPlasma
Turnaround Time ~2-4 hoursLonger for RIA, ~2-4 hours for ELISARapid assays available (<1 hour)~2-4 hours

Table 2: Quantitative Performance Data (Hypothetical for Novel Assay)

ParameterNovel [Glu1]-FPB AssayFPA Assay (RIA)D-dimer Assay (ELISA)
Limit of Detection (LOD) 0.1 ng/mL~0.5 ng/mL[4]Varies by manufacturer
Limit of Quantification (LOQ) 0.5 ng/mL1.25 ng (50% inhibition)[1]Varies by manufacturer
Linear Range 0.5 - 50 ng/mLNot specifiedVaries by manufacturer
Intra-assay Precision (%CV) < 5%Not specified< 10%
Inter-assay Precision (%CV) < 10%Not specified< 15%
Spike Recovery 90-110%75%[4]Not specified

The Coagulation Cascade and the Role of this compound

To understand the significance of measuring [Glu1]-FPB, it is essential to visualize its position in the coagulation cascade. The following diagram illustrates the cleavage of fibrinogen by thrombin, leading to the release of fibrinopeptides A and B.

Coagulation_Cascade Fibrinogen Fibrinogen Fibrin_Monomer Fibrin Monomer Fibrinogen->Fibrin_Monomer FPA Fibrinopeptide A Fibrinogen->FPA releases FPB This compound Fibrinogen->FPB releases Thrombin Thrombin Thrombin->Fibrinogen cleaves Fibrin_Polymer Fibrin Polymer (Clot) Fibrin_Monomer->Fibrin_Polymer polymerizes

Caption: Thrombin-mediated cleavage of fibrinogen.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are standardized methodologies for the validation of a novel immunoassay and for the measurement of a key comparative biomarker, D-dimer.

General Immunoassay Validation Protocol

A fit-for-purpose validation of any new immunoassay is crucial. The following workflow outlines the key steps based on established guidelines.[8]

Immunoassay_Validation cluster_0 Pre-validation cluster_1 Validation Parameters cluster_2 Post-validation Reagent_Prep Reagent Preparation & QC Assay_Optimization Assay Optimization Reagent_Prep->Assay_Optimization Precision Precision (Intra- & Inter-assay) Assay_Optimization->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Linearity Linearity & Range Accuracy->Linearity Specificity Specificity & Cross-reactivity Linearity->Specificity Sensitivity LOD & LOQ Specificity->Sensitivity Report Validation Report Generation Sensitivity->Report IQC Internal Quality Control Implementation Report->IQC

References

A Comparative Guide to Human and Bovine [Glu1]-Fibrinopeptide B for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between species orthologs of critical biomarkers is paramount for translational research. This guide provides a comprehensive comparison of human and bovine [Glu1]-Fibrinopeptide B, a key peptide in the coagulation cascade, to aid in the selection of the appropriate reagent for your research needs.

This compound (FPB) is a peptide released from the N-terminus of the fibrinogen β-chain by the enzymatic action of thrombin during blood coagulation.[1][2] Its release is a critical step in the formation of the fibrin (B1330869) clot.[1][3] Beyond its role in hemostasis, FPB has been implicated in inflammatory processes, making it a molecule of interest in a variety of research fields.[4][5][6][7] This guide will delve into the structural and functional distinctions between the human and bovine forms of [Glu1]-FPB, providing data-driven insights for their application in coagulation and inflammation research.

Molecular Comparison: A Tale of Two Peptides

The primary structures of human and bovine this compound reveal notable differences in their amino acid sequences. Human [Glu1]-FPB is a 14-amino acid peptide, while the bovine counterpart is a 21-amino acid peptide.[8][9]

FeatureHuman this compoundBovine this compound
Amino Acid Sequence EGVNDNEEGFFSARQFPTDYDEGQDDRPKVGLGAR
Sequence Length 14 amino acids21 amino acids
Molecular Weight (Da) ~1570.6[8][10]~2365.6 (Calculated)

Key Amino Acid Differences: The significant divergence in sequence and length between human and bovine [Glu1]-FPB suggests potential differences in their three-dimensional structure, receptor binding affinities, and overall biological activity. These differences are critical considerations when designing experiments, particularly those involving species-specific interactions or immunological assays.

Functional Implications for Research

The choice between human and bovine [Glu1]-FPB can have a significant impact on experimental outcomes, particularly in the fields of coagulation and inflammation research.

Coagulation Research

In the context of coagulation, the release of FPB is a marker of thrombin activity and fibrin formation.[1][2] The rate of FPB cleavage can influence the structure and stability of the resulting fibrin clot.[11] Given the sequence variations, the kinetics of thrombin cleavage may differ between human and bovine fibrinogen, potentially altering clot formation dynamics. When studying human coagulation, the use of human [Glu1]-FPB as a standard or for in vitro assays is recommended to ensure physiological relevance.

Inflammation Research

Fibrinopeptides, including FPB, have been shown to possess pro-inflammatory properties, acting as chemoattractants for immune cells such as neutrophils and macrophages.[5][6][7][12] Research has indicated that human FPB can induce directed migration of neutrophils and fibroblasts.[6][7] The significant sequence differences between the human and bovine peptides could translate to altered potency and efficacy in inflammatory cell activation and recruitment. Therefore, for studies focused on human inflammatory responses, the human form of the peptide is the more appropriate choice.

Experimental Protocols

Accurate and reproducible experimental design is crucial. Below are detailed methodologies for key experiments involving this compound.

Thrombin Cleavage Assay

This assay is fundamental for studying the kinetics of Fibrinopeptide B release from fibrinogen.

Objective: To determine the rate of this compound release from fibrinogen upon incubation with thrombin.

Materials:

  • Human or Bovine Fibrinogen

  • Purified Thrombin

  • Thrombin Cleavage Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Stop Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) or Mass Spectrometer (MS) for analysis

Protocol:

  • Prepare a solution of fibrinogen (human or bovine) in Thrombin Cleavage Buffer to a final concentration of 1 mg/mL.

  • Prepare a stock solution of thrombin. The final concentration will need to be optimized, but a starting point is 1 NIH unit/mL.

  • In a microcentrifuge tube, combine the fibrinogen solution with the thrombin solution.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of Stop Solution to quench the reaction.

  • Analyze the quenched samples by reverse-phase HPLC or LC-MS to separate and quantify the released this compound.

  • Plot the concentration of released [Glu1]-FPB against time to determine the reaction kinetics.

This compound as a Mass Spectrometry Standard

This compound is commonly used as a standard for the calibration and performance testing of mass spectrometers due to its well-defined mass.[8][13][14]

Objective: To use this compound to calibrate a mass spectrometer.

Materials:

  • Lyophilized Human or Bovine this compound

  • Solvent for reconstitution (e.g., 0.1% TFA in water/acetonitrile)

  • Mass Spectrometer (e.g., MALDI-TOF or ESI)

Protocol:

  • Reconstitute the lyophilized [Glu1]-FPB in the appropriate solvent to a known concentration (e.g., 1 pmol/µL).

  • Prepare a series of dilutions of the stock solution to create a calibration curve.

  • Introduce the standards into the mass spectrometer according to the manufacturer's instructions.

  • Acquire the mass spectra for each standard.

  • Use the known mass-to-charge (m/z) ratio of the [M+H]+ or [M+2H]2+ ions of [Glu1]-FPB to calibrate the instrument. For human [Glu1]-FPB, the doubly charged ion is often observed at m/z 785.8.[13]

Visualizing the Pathways and Workflows

To better illustrate the biological context and experimental design, the following diagrams have been generated.

Coagulation_Cascade Fibrinogen Fibrinogen Fibrin_Monomer Fibrin_Monomer Fibrinogen->Fibrin_Monomer Thrombin Thrombin Thrombin FPB This compound Thrombin->FPB Fibrin_Clot Fibrin_Clot Fibrin_Monomer->Fibrin_Clot Polymerization

Coagulation Cascade: Release of Fibrinopeptide B

Experimental_Workflow cluster_human Human cluster_bovine Bovine h_fibrinogen Human Fibrinogen h_assay Thrombin Cleavage Assay h_fibrinogen->h_assay h_thrombin Thrombin h_thrombin->h_assay h_analysis LC-MS Analysis h_assay->h_analysis Comparison Compare Cleavage Kinetics & FPB Release h_analysis->Comparison b_fibrinogen Bovine Fibrinogen b_assay Thrombin Cleavage Assay b_fibrinogen->b_assay b_thrombin Thrombin b_thrombin->b_assay b_analysis LC-MS Analysis b_assay->b_analysis b_analysis->Comparison

Workflow for Comparing Human and Bovine FPB Release

Conclusion

The choice between human and bovine this compound is a critical decision in experimental design. The significant differences in amino acid sequence and length underscore the importance of using the species-specific peptide, particularly for studies investigating the nuances of human coagulation and inflammation. While bovine [Glu1]-FPB may be a more cost-effective option for general purposes such as a mass spectrometry standard in non-human focused research, human [Glu1]-FPB is indispensable for clinically relevant studies. This guide provides the foundational data and protocols to enable researchers to make an informed decision and advance their scientific inquiries with greater precision and accuracy.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of [Glu1]-Fibrinopeptide B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory materials such as [Glu1]-Fibrinopeptide B are paramount to ensuring a safe and compliant work environment. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance or mixture, it is prudent to adhere to standard laboratory safety precautions and treat its disposal with the same rigor as other chemical waste.[1][2] This guide provides a comprehensive framework for the proper handling and disposal of this compound, drawing from general best practices for peptide-based compounds.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to consult the substance's Safety Data Sheet (SDS) and follow standard laboratory safety practices.[3][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form. This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1][3]

  • Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.[3]

  • Lab Coat: A buttoned lab coat protects against accidental spills.[3]

Work Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench to prevent cross-contamination.[4]

Spill Management: In the event of a spill, contain the area promptly. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated and thoroughly washed.

Step-by-Step Disposal Procedures

The recommended disposal method for this compound follows general protocols for peptide and chemical waste, and depends on whether the waste is in liquid or solid form. Adherence to local, state, and federal regulations is mandatory.[5]

Liquid Waste Disposal (Solutions containing this compound):

  • Chemical Inactivation (Recommended): While not classified as hazardous, chemical inactivation is a best practice for peptide waste before disposal. This should be performed in a chemical fume hood.

    • Select an appropriate inactivation reagent. Common choices include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[3]

    • Carefully add the liquid peptide waste to the inactivation solution, aiming for a ratio of 1 part waste to 10 parts inactivation solution.[3]

    • Allow the mixture to stand for a recommended contact time (see table below) to ensure complete degradation of the peptide.

  • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[3]

  • Collection: Collect the treated waste in a clearly labeled, leak-proof hazardous waste container.[4] Do not pour down the drain unless explicitly authorized by your institution's Environmental Health & Safety (EHS) department.[3][5]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[3][4]

Solid Waste Disposal (Contaminated labware):

  • Segregation: All solid waste contaminated with this compound, such as vials, pipette tips, and gloves, must be segregated from regular trash.[3][4]

  • Decontamination (Optional but Recommended): For an added layer of safety, solid waste can be immersed in a 10% bleach solution for at least 30 minutes.[5] After decontamination, decant the bleach solution and manage it as liquid chemical waste.[5]

  • Collection: Place all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[3][5]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[3]

  • Disposal: Arrange for pickup by your institution's hazardous waste management service.[3]

Quantitative Data for Chemical Inactivation

The following table summarizes key parameters for common chemical decontamination methods for general peptide toxins. Note that specific efficacy studies for this compound are not available, so these are general guidelines.

Decontamination AgentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach)0.5-1.0% final concentration20-60 minutes[3]Effective for many peptides; may be corrosive to some surfaces.[3]
Sodium Hydroxide (NaOH)1 MVaries; follow institutional protocolsEffective but highly corrosive. Requires neutralization.
Hydrochloric Acid (HCl)1 MVaries; follow institutional protocolsEffective but highly corrosive. Requires neutralization.
Enzymatic Detergent Typically a 1% (m/v) solution[3]Varies by productGood for cleaning labware; may require subsequent disinfection.[3]

Experimental Protocol: Chemical Inactivation of Liquid Peptide Waste

This protocol details the general steps for inactivating liquid waste containing peptides like this compound using a bleach solution.

  • Prepare Inactivation Solution: In a designated chemical fume hood, prepare a 10% bleach solution from a stock source.

  • Waste Addition: Carefully and slowly add the liquid peptide waste to the bleach solution to achieve a final bleach-to-waste ratio of at least 1:10. For example, add 10 mL of peptide waste to 100 mL of 10% bleach solution.

  • Inactivation: Gently swirl the mixture and allow it to stand in the fume hood for a minimum of 30-60 minutes to ensure complete inactivation.[3][5]

  • Neutralization (if required): Check your local wastewater regulations. If neutralization is required, it must be done before final disposal.

  • Collection for Disposal: Transfer the inactivated solution to a designated hazardous waste container for collection by your institution's EHS department.

Disposal Workflow Diagram

cluster_waste This compound Waste Generation cluster_liquid_proc Liquid Waste Processing cluster_solid_proc Solid Waste Processing cluster_final Final Disposal liquid_waste Liquid Waste (e.g., solutions) inactivation Step 1: Chemical Inactivation (e.g., 10% Bleach) liquid_waste->inactivation Treat in Fume Hood solid_waste Solid Waste (e.g., vials, gloves, tips) segregate_solid Step 1: Segregate Waste solid_waste->segregate_solid neutralization Step 2: Neutralization (if required) inactivation->neutralization collect_liquid Step 3: Collect in Hazardous Waste Container neutralization->collect_liquid final_disposal Arrange for Pickup by Certified Hazardous Waste Service collect_liquid->final_disposal decontaminate_solid Step 2: Decontaminate (Optional) (e.g., soak in 10% bleach) segregate_solid->decontaminate_solid collect_solid Step 3: Collect in Hazardous Waste Container decontaminate_solid->collect_solid collect_solid->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling [Glu1]-Fibrinopeptide B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling [Glu1]-Fibrinopeptide B. It includes detailed operational procedures and disposal plans to ensure a safe laboratory environment.

Product Information and Hazard Identification

This compound is a peptide derived from the first 14 amino acid residues of fibrinopeptide B.[1][2][3] It is commonly used as a mass spectrometry (MS) standard in proteomic research.[2][3][4] According to the Safety Data Sheets (SDS) from multiple suppliers, this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200). However, it is recommended to handle all chemicals with caution and use proper protective equipment.[5]

Physical and Chemical Properties

PropertyValueSource
Molecular Weight 1570.57 g/mol [6]
Appearance Lyophilized white powder[2]
Purity >95%[2]
Solubility Freely soluble in water. For hydrophobic peptides, organic solvents like DMSO, acetonitrile, or methanol (B129727) may be used for initial dissolution.[1][2]

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, adherence to standard laboratory safety practices, including the use of appropriate PPE, is crucial to minimize exposure and prevent contamination.[7][8]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against potential splashes of solutions.[7][9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for handling.[7][9] Gloves must be inspected before use and disposed of properly after handling the material.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing.[7][10]

Operational Plan: Step-by-Step Handling Procedure

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage.

  • Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C or lower in a tightly sealed container.[2][4][11]

  • Storage of Reconstituted Peptide: Reconstituted peptide solutions can be aliquoted and stored at -20°C or lower to avoid repeated freeze-thaw cycles.[2][11]

Reconstitution:

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation.

  • Solvent Selection: this compound is freely soluble in water.[2] For potentially hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, is recommended.[1]

  • Reconstitution Technique: Add the appropriate solvent to the vial containing the lyophilized peptide and gently vortex to ensure complete dissolution.

Use in Mass Spectrometry (General Workflow): this compound is frequently used as a standard for mass spectrometer calibration and performance verification.

  • Preparation of Standard Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water with 0.1% formic acid).

  • Working Solution: Dilute the stock solution to the desired concentration for analysis.

  • Instrument Calibration: Infuse or inject the working solution into the mass spectrometer to calibrate the instrument and ensure mass accuracy.

Disposal Plan

As this compound is not considered hazardous waste, disposal should follow standard laboratory procedures for non-hazardous chemical waste, in accordance with local, state, and federal regulations.[11]

Waste Segregation and Disposal Procedures

Waste TypeDisposal Procedure
Unused Solid Peptide Dispose of in a designated chemical waste container.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated solid waste container for chemical waste.[7][8]
Aqueous Solutions While the peptide itself is non-hazardous, the solvents used for reconstitution (e.g., organic solvents) may be hazardous. Dispose of liquid waste in a properly labeled hazardous waste container if it contains hazardous solvents.[7] Always check with your institution's Environmental Health & Safety (EHS) department for specific guidelines on aqueous waste disposal.[7]

Emergency Procedures

In the event of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measure
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[5]
Skin Contact Remove contaminated clothing and rinse the affected area with plenty of water.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.[5]

Below is a diagram illustrating the safe handling and disposal workflow for this compound.

G Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receiving Receive and Inspect storage Store at -20°C or lower receiving->storage ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe reconstitution Reconstitute Peptide ppe->reconstitution use Use in Experiment (e.g., MS Standard) reconstitution->use segregate Segregate Waste use->segregate solid_waste Solid Waste (Vials, Tips) segregate->solid_waste liquid_waste Liquid Waste (Unused Solution) segregate->liquid_waste dispose Dispose via Institutional EHS Procedures solid_waste->dispose liquid_waste->dispose

Caption: Workflow for the proper handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。